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ReACp53

Cat. No.: B1150034
M. Wt: 2617.1 g/mol
InChI Key: IEWOQULQWITCAT-CMEOGBNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ReACp53 is a cell-penetrating 17-residue peptide designed to specifically inhibit the amyloid formation of mutant p53, a phenomenon occurring in over 50% of all human cancers . Its sequence incorporates an arginine substitution (I254R) that sterically blocks the formation of the amyloid "steric zipper" structure, which is driven by the aggregation-prone segment spanning residues 251-258 within p53's DNA-binding domain . This design effectively blocks further aggregation in a sequence-specific manner. In research settings, this compound has demonstrated significant efficacy. It penetrates cells and localizes to the nucleus, where it converts mutant p53 from an aggregated, punctate state into a soluble, transcriptionally active form . This re-localization restores wild-type p53 function, leading to the transcriptional activation of target genes, cell cycle arrest, and the induction of apoptosis in cancer cells . Its effects are particularly notable in models of high-grade serous ovarian carcinoma (HGSOC) and castration-resistant prostate cancer (CRPC), where it reduces cell viability and proliferation specifically in mutant p53-harboring cells, with less effect on wild-type p53 cells . Furthermore, in vivo studies show that intraperitoneal administration of this compound decreases tumor proliferation, shrinks xenografts, and is well-tolerated, causing regression of disseminated tumors . This peptide is intended for research use only, strictly for investigating p53 aggregation mechanisms, mutant p53 reactivation strategies, and novel oncotherapeutic approaches in preclinical models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C108H206N52O24 B1150034 ReACp53

Properties

Molecular Formula

C108H206N52O24

Molecular Weight

2617.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-,77-,78-/m0/s1

InChI Key

IEWOQULQWITCAT-CMEOGBNNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Origin of Product

United States

Foundational & Exploratory

ReACp53: A Technical Whitepaper on its Mechanism of Action for p53 Reactivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating critical cellular responses to stress, including cell cycle arrest and apoptosis. Mutations in the TP53 gene, occurring in over half of all human cancers, frequently lead to the production of a dysfunctional p53 protein that not only loses its tumor-suppressive capabilities but can also gain oncogenic functions. A key pathological feature of many p53 mutants is their propensity to misfold and form amyloid-like aggregates. ReACp53 is a rationally designed, cell-penetrating peptide that directly targets and inhibits this aggregation process, thereby restoring the normal function of mutant p53. This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Mutant p53 Aggregation

The primary mechanism of action of this compound is the prevention of mutant p53 protein aggregation.[1][2] Many cancer-associated mutations destabilize the p53 protein, causing it to partially unfold and expose an aggregation-prone segment within its DNA-binding domain, specifically amino acids 252-258.[3][4] This exposed segment can then interact with identical segments on other unfolded p53 molecules, leading to the formation of inactive amyloid-like aggregates.[3][5] These aggregates are not only non-functional but can also sequester wild-type p53 and other tumor suppressors like p63 and p73, exerting a dominant-negative effect.[6]

This compound was designed to specifically bind to this exposed aggregation-prone segment (LTIITLE) of mutant p53.[3] By masking this "sticky" region, this compound prevents the self-association of mutant p53 molecules, shifting the equilibrium from the aggregated, inactive state towards a soluble, functional conformation.[3] This restoration of a wild-type-like structure allows the rescued p53 to translocate to the nucleus, bind to DNA, and reactivate its transcriptional program, ultimately leading to tumor suppression.[3][6]

cluster_0 Mutant p53 Pathway (Untreated) cluster_1 This compound Intervention Unstable Mutant p53 Unstable Mutant p53 Partially Unfolded p53 Partially Unfolded p53 Unstable Mutant p53->Partially Unfolded p53 Exposure of aggregation segment p53 Aggregates (Inactive) p53 Aggregates (Inactive) Partially Unfolded p53->p53 Aggregates (Inactive) Self-association Functional, Soluble p53 Functional, Soluble p53 Partially Unfolded p53->Functional, Soluble p53 Blocks Aggregation Loss of Tumor Suppression Loss of Tumor Suppression p53 Aggregates (Inactive)->Loss of Tumor Suppression This compound This compound This compound->Partially Unfolded p53 Binds to aggregation prone segment Nuclear Translocation Nuclear Translocation Functional, Soluble p53->Nuclear Translocation Tumor Suppressor Gene\nTranscription Tumor Suppressor Gene Transcription Nuclear Translocation->Tumor Suppressor Gene\nTranscription Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Tumor Suppressor Gene\nTranscription->Cell Cycle Arrest & Apoptosis start Start cell_culture 1. Culture cells on coverslips start->cell_culture treatment 2. Treat with this compound (e.g., 10 µM for 16-20h) cell_culture->treatment fixation 3. Fix cells with paraformaldehyde treatment->fixation permeabilization 4. Permeabilize with detergent (e.g., Triton X-100) fixation->permeabilization blocking 5. Block with serum to reduce non-specific binding permeabilization->blocking primary_ab 6. Incubate with primary anti-p53 antibody blocking->primary_ab secondary_ab 7. Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab mounting 8. Mount coverslips on microscope slides secondary_ab->mounting imaging 9. Visualize with fluorescence microscopy mounting->imaging end End imaging->end

References

ReACp53's Role in Inhibiting p53 Amyloid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, hypoxia, and oncogene activation.[1][] These responses, such as cell cycle arrest, DNA repair, or apoptosis, are essential for preventing tumorigenesis.[1][] Consequently, the TP53 gene is the most frequently mutated gene in human cancers, with over half of all tumors exhibiting p53 inactivation through missense mutations, primarily within its DNA-binding domain.[3][4][5]

These mutations can lead to a loss of tumor-suppressive function, a dominant-negative effect over the remaining wild-type p53, and in many cases, a gain-of-function (GOF) that actively promotes cancer progression.[6][7] A significant, and therapeutically targetable, aspect of many p53 mutations is the induction of protein misfolding and subsequent aggregation into an amyloid-like state.[3][4] These aggregates sequester wild-type p53 and its family members, p63 and p73, preventing their normal function.[7][8] This guide provides a detailed overview of ReACp53, a rationally designed, cell-penetrating peptide developed to inhibit p53 amyloidogenesis and restore its tumor-suppressive activities.[3][4][9]

Mechanism of p53 Amyloid Formation and this compound Inhibition

Mutations in p53, particularly "structural" mutants, can destabilize the protein's native conformation.[3] This partial unfolding exposes aggregation-prone segments that are normally buried within the hydrophobic core.[1][3] One such critical segment, spanning residues 252-258 (LTIITLE), has been identified as a key nucleating sequence for p53 aggregation, forming a structure known as a steric zipper.[3][10] This exposed segment can interact with identical segments on other p53 molecules, initiating a chain reaction of protein aggregation that leads to the formation of inactive, amyloid-like fibrils.[3][7]

This compound was rationally designed to block this process. It is a 17-residue peptide whose sequence is based on the p53 amyloid spine structure, allowing it to specifically target and cap the exposed aggregation-prone segment.[7][10] By binding to this segment, this compound prevents the recruitment of further p53 molecules, thereby shifting the equilibrium away from the aggregated state and towards the soluble, functional form of p53.[3] Molecular dynamics simulations have further elucidated this interaction, suggesting that this compound specifically binds to a fragment encompassing residues 180-233 of the aggregation-prone p53 R175H mutant, stabilizing its structure and reducing the exposure of the amyloidogenic region.[6]

G cluster_0 p53 Aggregation Pathway cluster_1 This compound Intervention p53_mut Unstable Mutant p53 (e.g., R175H) p53_unfold Partial Unfolding p53_mut->p53_unfold Instability p53_expose Exposure of Aggregation-Prone Segment (LTIITLE) p53_unfold->p53_expose p53_agg Self-Assembly & Amyloid Formation p53_expose->p53_agg Inter-molecular interaction reac_bind Binding to Aggregation-Prone Segment p53_expose->reac_bind Blocks Interaction p53_inactive Inactive p53 Aggregates (Loss of Function) p53_agg->p53_inactive reac This compound Peptide reac->reac_bind p53_soluble Soluble, Functional p53 reac_bind->p53_soluble Shifts Equilibrium p53_nucleus Nuclear Translocation p53_soluble->p53_nucleus p53_active Tumor Suppression Restored (Apoptosis, Cell Cycle Arrest) p53_nucleus->p53_active

Caption: Mechanism of this compound action on p53 amyloid formation.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies, demonstrating its ability to reduce cell viability in cancer cells harboring mutant p53 while having minimal effect on cells with wild-type p53.

Table 1: In Vitro Efficacy of this compound on Cell Viability
Cell Line/Modelp53 StatusAssayTreatmentResult (EC₅₀)Citation
OVCAR3MutantMTSThis compound (16h)~10 µM[3]
S1 GODLMutantMTSThis compound (16h)~5 µM[3]
OVCAR3MutantMTSScrambled PeptideIneffective[3]
CWRR1MutantCell ViabilityThis compound (10 µM)Significant decrease[8][11]
DU145MutantCell ViabilityThis compound (10 µM)Significant decrease[8][11]
C4-2Wild-TypeCell ViabilityThis compound (10 µM)No significant effect[8]
Table 2: In Vitro Effects of this compound on p53 Aggregation and Localization
Cell Modelp53 StatusTreatmentOutcomeQuantitative ChangeCitation
HGSOC Primary CellsMutantThis compound (16-20h)Reduction of p53 punctaTo 5-20% of cells[3]
HGSOC Primary CellsMutantThis compound (16-20h)Nuclear p53 localizationIn 70-100% of cells[3]
S1 GODL OrganoidsMutantThis compound (10 µM, 2 days)Increased cell deathDramatic increase in YO-PRO-1/PI staining[3]
PCa Cells (CWRR1)MutantThis compoundReduced SDS-resistant aggregatesSignificant reduction[8][11]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft Modelp53 StatusTreatment ProtocolOutcomeQuantitative ChangeCitation
OVCAR3Mutant15 mg/kg daily IP (3 weeks)Tumor shrinkage80-90% smaller tumor weight vs. control[3][12]
MCF7Wild-Type15 mg/kg daily IP (3 weeks)No tumor reductionNo significant change vs. control[3]
HGSOC (S1 GODL)Mutant4 daily IP treatmentsIncreased apoptosis in ascites>80% of cells Annexin V and/or PI positive[13]

Restoration of p53 Signaling Pathway

By disaggregating mutant p53 and promoting its refolding into a wild-type-like conformation, this compound successfully restores its function as a nuclear transcription factor.[3][8] Rescued p53 translocates to the nucleus, where it activates the transcription of canonical target genes involved in cell cycle arrest and apoptosis.[3][14] RNA sequencing of this compound-treated organoids confirmed the upregulation of p53 targets such as p21, GADD45B, PUMA, and NOXA.[10] This restored transcriptional activity leads to a reduction in cell proliferation, an increase in programmed cell death, and ultimately, the shrinkage of tumors bearing aggregation-prone p53 mutants.[3][4][15]

G cluster_0 This compound-Mediated p53 Reactivation cluster_1 Downstream Effects reac This compound p53_agg Cytosolic p53 Aggregates reac->p53_agg Disaggregates p53_sol Soluble, Active p53 p53_agg->p53_sol Conformational Rescue p53_nuc Nuclear p53 (Tetramer) p53_sol->p53_nuc Nuclear Translocation trans Transcriptional Activation of Target Genes p53_nuc->trans p21 p21 trans->p21 bax BAX, PUMA, NOXA trans->bax mdm2 MDM2 (Feedback Loop) trans->mdm2 arrest G1/S Cell Cycle Arrest p21->arrest apoptosis Apoptosis bax->apoptosis mdm2->p53_sol Degradation

Caption: Reactivation of the p53 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability (MTS Assay)
  • Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

  • Methodology:

    • Seed cells (e.g., OVCAR3, S1 GODL) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and a scrambled control peptide in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the peptide-containing medium to each well. Include vehicle-only wells as a control.

    • Incubate the plates for a specified period (e.g., 16-72 hours) at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the data to determine the EC₅₀ value.[3]

p53 Aggregation and Localization (Immunofluorescence)
  • Objective: To visualize and quantify the effect of this compound on p53 aggregate formation and subcellular localization.

  • Methodology:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle for 16-20 hours.

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate with primary antibodies against p53. Use an antibody specific for aggregated/mutant conformations (e.g., PAb240) and one for total p53 (e.g., DO-1).[3][16] Incubate overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole).

    • Mount coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.

    • Quantify the percentage of cells showing cytosolic puncta (aggregates) versus those with clear nuclear p53 staining across multiple fields of view.[3][13][16]

In Vivo Xenograft Tumor Growth Study
  • Objective: To evaluate the ability of this compound to inhibit tumor growth in a living organism.

  • Methodology:

    • Subcutaneously inject immunodeficient mice (e.g., nude mice) with a suspension of cancer cells (e.g., 5 x 10⁶ OVCAR3 cells) mixed with Matrigel.[3]

    • Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle, Scrambled Peptide, this compound).

    • Administer treatment via intraperitoneal (IP) injection daily for a set period (e.g., 3 weeks). A typical dose is 15 mg/kg of this compound.[3][12]

    • Monitor tumor volume every 2-3 days using caliper measurements (Volume = (length x width²)/2).

    • Monitor mouse body weight and general health as indicators of toxicity.

    • At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight.

    • Tumor tissue can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki67) or p53 target gene expression.[12]

G cluster_0 In Vitro Workflow cluster_1 Endpoints cluster_2 In Vivo Workflow cluster_3 Endpoints start_vitro Seed Cells (e.g., OVCAR3) treat_vitro Treat with this compound vs. Controls start_vitro->treat_vitro mts Cell Viability (MTS Assay) treat_vitro->mts if Immunofluorescence (p53 Localization) treat_vitro->if wb Western Blot (p53 Targets, Aggregates) treat_vitro->wb flow Flow Cytometry (Apoptosis - Annexin V/PI) treat_vitro->flow start_vivo Implant Tumor Cells in Mice tumor_growth Allow Tumor Establishment start_vivo->tumor_growth treat_vivo Daily IP Treatment (e.g., 15 mg/kg) tumor_growth->treat_vivo monitor Monitor Tumor Volume & Mouse Weight treat_vivo->monitor excise Excise Tumor (Weight Measurement) monitor->excise ihc Immunohistochemistry (Ki67, p21) excise->ihc

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising, rationally designed therapeutic agent that directly targets a fundamental oncogenic mechanism: the amyloid aggregation of mutant p53.[3][4] By specifically binding to the aggregation-prone segments of unfolded p53, it effectively acts as a "cap," preventing amyloid formation and rescuing the protein's native tumor-suppressive functions.[3][10] Extensive preclinical data from both in vitro and in vivo models have demonstrated its ability to restore p53-mediated transcription, induce apoptosis and cell cycle arrest, and significantly inhibit tumor growth in cancers characterized by p53 mutations.[3][8][15] These findings validate the targeting of p53 aggregation as a viable therapeutic strategy and position this compound as a lead compound for further development in the treatment of high-grade serous ovarian carcinoma and other malignancies driven by aggregating p53 mutants.[3][17]

References

Investigating the Cell-Penetrating Properties of ReACp53: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cell-penetrating peptide ReACp53, a promising therapeutic agent designed to rescue the function of the tumor suppressor protein p53. By inhibiting the aggregation of mutant p53, this compound restores its native conformation and reactivates its downstream signaling pathways, leading to cancer cell death and reduced proliferation. This document details the experimental validation of its cell-penetrating properties, its mechanism of action, and its effects on cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action

This compound is a cell-penetrating peptide designed to specifically inhibit the amyloid-like aggregation of mutant p53.[1] Many cancer-associated mutations in the TP53 gene lead to a destabilized p53 protein that is prone to aggregation.[1][2] These aggregates not only lead to a loss of p53's tumor-suppressive function but can also exert dominant-negative effects over the remaining wild-type p53 and gain new oncogenic functions.[3]

This compound is designed to bind to the aggregation-prone segment of p53 (residues 252-258), which becomes exposed in the unfolded mutant protein.[1][3] By masking this segment, this compound prevents the self-assembly of p53 into inactive amyloid aggregates.[1] This intervention shifts the conformational equilibrium of mutant p53 back towards a soluble, wild-type-like state, allowing it to re-enter the nucleus, bind to DNA, and transcriptionally activate its target genes involved in apoptosis and cell cycle arrest.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in various cancer models.

Table 1: Cellular Response to this compound Treatment

Cell Line/ModelParameterValueReference
OVCAR3 (ovarian cancer)EC50 for cell viability reductionDependent on serum concentration[1]
S1 GODL (ovarian cancer)EC50 for cell viability reductionConcentration-dependent[1]
HGSOC Primary CellsReduction in cells with p53 punctaTo 5-20% of total cells[1]
HGSOC Primary CellsIncrease in cells with nuclear p53To 70-100% of total cells[1]
C4-2, CWRR1, DU145 (prostate cancer)Decrease in DNA synthesis (BrdU)Significant reduction[4]
OVCAR3 XenograftsIncrease in p21 transcriptionSignificant[5]
OVCAR3 XenograftsIncrease in MDM2 transcriptionSignificant[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeReference
OVCAR3 Xenografts15 mg/kg daily IP injectionsReduced proliferative index (Ki67)[6]
S1 GODL Xenografts15 mg/kg daily IP injectionsTumor shrinkage[1]
CWRR1 Xenografts (prostate cancer)Not specifiedInhibition of tumor growth[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cell-penetrating properties and biological activity of this compound.

Cellular Uptake of FITC-Labeled this compound

Objective: To visually confirm the penetration of this compound into cancer cells.

Materials:

  • FITC-labeled this compound

  • High-grade serous ovarian carcinoma (HGSOC) primary cells or other suitable cancer cell line

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) stain

  • Fluorescence microscope

Protocol:

  • Seed HGSOC primary cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • The following day, replace the culture medium with serum-free medium.

  • Add FITC-labeled this compound to the cells at a final concentration of 10 µM.

  • Incubate the cells for 16-20 hours at 37°C in a CO2 incubator.

  • After incubation, gently wash the cells three times with PBS to remove any unbound peptide.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a fluorescence microscope. Green fluorescence (FITC) inside the cells and nucleus indicates successful penetration of this compound.[1]

Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis in cancer cells following this compound treatment.

Materials:

  • This compound peptide

  • OVCAR3 or S1 GODL cells

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed OVCAR3 or S1 GODL cells in 6-well plates and grow to approximately 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[1]

Western Blotting for p53 Pathway Proteins

Objective: To assess the effect of this compound on the expression of p53 and its downstream target proteins.

Materials:

  • This compound peptide

  • Cancer cell lines (e.g., OVCAR3, C4-2, CWRR1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p53, p21, Cyclin E, and GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with the desired concentration of this compound for the specified time (e.g., 48 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound's mechanism of action and experimental evaluation.

ReACp53_Mechanism_of_Action cluster_untreated Untreated Cancer Cell with Mutant p53 cluster_treated This compound Treated Cell mutant_p53 Mutant p53 (Unstable) aggregation p53 Aggregation (Amyloid-like) mutant_p53->aggregation This compound This compound loss_of_function Loss of Tumor Suppressor Function aggregation->loss_of_function gain_of_function Gain of Oncogenic Function aggregation->gain_of_function soluble_p53 Soluble, WT-like p53 This compound->soluble_p53 Inhibits Aggregation nuclear_translocation Nuclear Translocation soluble_p53->nuclear_translocation gene_transcription Transcription of Target Genes (p21, PUMA, etc.) nuclear_translocation->gene_transcription apoptosis Apoptosis gene_transcription->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_transcription->cell_cycle_arrest

Caption: Mechanism of action of this compound in cancer cells.

Mitochondrial_Apoptosis_Pathway This compound This compound Treatment p53_disaggregation Disaggregation of mutant p53 This compound->p53_disaggregation p53_bax_interaction Increased p53-Bax Interaction p53_disaggregation->p53_bax_interaction mitochondrial_translocation Translocation to Mitochondria p53_bax_interaction->mitochondrial_translocation mitochondrial_cell_death Mitochondrial-mediated Apoptosis mitochondrial_translocation->mitochondrial_cell_death

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental_Workflow_Cellular_Uptake start Seed Cells treat Treat with FITC-ReACp53 (10 µM) start->treat incubate Incubate 16-20 hours treat->incubate wash1 Wash with PBS incubate->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 mount Mount with DAPI wash2->mount visualize Fluorescence Microscopy mount->visualize

Caption: Workflow for assessing cellular uptake of this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cancers harboring aggregating p53 mutations. Its ability to penetrate cancer cells, disaggregate mutant p53, and restore its tumor-suppressive functions has been validated through a variety of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating and developing this promising anti-cancer peptide.

References

The Impact of ReACp53 on p53 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] In response to cellular stressors such as DNA damage, hypoxia, or oncogene activation, p53 orchestrates a range of cellular responses, including cell cycle arrest, DNA repair, and apoptosis.[2][3] However, over half of all human cancers harbor mutations in the TP53 gene, frequently leading to a loss of its tumor-suppressive functions.[2][4] A significant portion of these mutations are missense mutations that cause the p53 protein to misfold, lose its DNA-binding ability, and form amyloid-like aggregates.[2][4][5]

ReACp53 is a cell-penetrating peptide specifically designed to counteract this aggregation.[2][6] It functions by targeting the aggregation-prone segments of mutant p53, thereby preventing the formation of inactive amyloid clumps and promoting the refolding of the mutant protein into a wild-type-like, functional conformation.[2][7] This restoration of p53 function reactivates its downstream signaling pathways, leading to anti-tumor effects such as the induction of apoptosis and cell cycle arrest in cancer cells harboring these specific p53 mutations.[2][6][8] This guide provides an in-depth technical overview of this compound's mechanism of action and its quantifiable impact on key p53 downstream signaling pathways.

Mechanism of Action: From Aggregation Inhibition to Functional Restoration

The primary mechanism of this compound is the inhibition of mutant p53 protein aggregation.[6][8] Destabilizing mutations often expose adhesive segments within the p53 protein that are normally buried, leading to self-assembly into inactive aggregates.[2] this compound is designed to bind to these exposed segments, sterically hindering the aggregation process.[2] This intervention shifts the equilibrium from the aggregated state back towards a soluble, properly folded conformation that is capable of translocating to the nucleus, binding to DNA, and transcriptionally activating its target genes.[2][8][9]

cluster_0 Unfolded Mutant p53 State cluster_1 Aggregation Pathway (Oncogenic) cluster_2 This compound Intervention cluster_3 Functional Restoration Pathway (Tumor Suppressive) unfolded_p53 Unstable/Mutant p53 (Partially Unfolded) agg_prone Exposure of Aggregation-Prone Segment unfolded_p53->agg_prone aggregation p53 Aggregation (Amyloid-like) agg_prone->aggregation functional_p53 Soluble, WT-like p53 agg_prone->functional_p53 Shifts Equilibrium loss_of_function Loss of Function (Tumor Progression) aggregation->loss_of_function This compound This compound Peptide This compound->agg_prone Blocks Segment nucleus Nuclear Translocation functional_p53->nucleus downstream Activation of Downstream Pathways nucleus->downstream

Caption: Mechanism of this compound action on mutant p53.

Impact on Downstream Signaling Pathways

By restoring the transcriptional activity of mutant p53, this compound triggers two primary downstream pathways that contribute to its anti-cancer effects: apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound-restored p53 primarily activates the intrinsic (mitochondrial) pathway of apoptosis.[8][10] This is achieved through the transcriptional upregulation of several pro-apoptotic target genes.

  • Bcl-2 Family Proteins: Rescued p53 significantly increases the expression of pro-apoptotic Bcl-2 family members such as BAX, PUMA, and NOXA.[2] These proteins translocate to the mitochondria, where they disrupt the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[11][12] This, in turn, activates the caspase cascade, culminating in programmed cell death.[2][12]

  • MDM2 Interaction: Wild-type p53 transcriptionally activates its own negative regulator, Murine Double Minute 2 (MDM2), which is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, forming a negative feedback loop.[1] Upon this compound treatment, the refolded, functional mutant p53 regains its ability to interact with MDM2.[2] This restored interaction not only leads to increased MDM2 transcription but also results in the ubiquitination and subsequent degradation of the now-functional p53, a hallmark of a restored p53-MDM2 feedback loop.[2][8]

cluster_downstream Transcriptional Activation cluster_mito Mitochondrial Pathway This compound This compound mut_p53 Aggregated Mutant p53 This compound->mut_p53 Inhibits func_p53 Functional p53 (WT-like) mut_p53->func_p53 Restores nucleus Nucleus func_p53->nucleus Translocates MDM2 MDM2 func_p53->MDM2 Degrades BAX BAX nucleus->BAX Upregulates PUMA PUMA nucleus->PUMA Upregulates NOXA NOXA nucleus->NOXA Upregulates nucleus->MDM2 Upregulates Mito Mitochondria BAX->Mito Act upon PUMA->Mito Act upon NOXA->Mito Act upon CytoC Cytochrome C Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound-mediated activation of the p53 apoptotic pathway.
Induction of Cell Cycle Arrest

A key function of activated p53 is to halt the cell cycle to allow for DNA repair or to prevent the proliferation of damaged cells.[3] this compound-restored p53 effectively re-establishes this function, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.[2][8]

  • p21 (CDKN1A): p21 is a primary transcriptional target of p53.[3][13] Upon activation by this compound, restored p53 binds to the promoter of the CDKN1A gene, leading to a significant increase in p21 transcription and protein expression.[2][14] The p21 protein then inhibits cyclin-dependent kinases (CDKs), particularly CDK2, which are essential for the G1/S phase transition.[15] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), keeping it in its active, growth-suppressive state and thereby inducing a G0/G1 cell cycle arrest.[2]

cluster_p21 p21 Pathway cluster_cellcycle Cell Cycle Regulation This compound This compound mut_p53 Aggregated Mutant p53 This compound->mut_p53 Inhibits func_p53 Functional p53 (WT-like) mut_p53->func_p53 Restores nucleus Nucleus func_p53->nucleus Translocates p21_gene p21 Gene (CDKN1A) nucleus->p21_gene Upregulates p21_protein p21 Protein p21_gene->p21_protein Transcription & Translation CDK2 Cyclin E/CDK2 p21_protein->CDK2 Inhibits Arrest G0/G1 Arrest p21_protein->Arrest Induces G1_S G1/S Transition CDK2->G1_S Promotes cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Start: Cancer Cell Line (mutant p53) treatment_vitro Treat with this compound start->treatment_vitro viability Cell Viability Assay (e.g., MTS, YO-PRO-1) treatment_vitro->viability western Western Blot (p21, BAX, etc.) treatment_vitro->western rna RNAseq / qPCR (Target Genes) treatment_vitro->rna xenograft Establish Xenograft (e.g., NSG Mice) viability->xenograft Positive results lead to western->xenograft Positive results lead to rna->xenograft Positive results lead to treatment_vivo Treat Mice with this compound (e.g., IP injection) xenograft->treatment_vivo tumor_measurement Monitor Tumor Growth & Animal Health treatment_vivo->tumor_measurement harvest Harvest Tumors tumor_measurement->harvest ihc IHC Analysis (Ki67, TUNEL, p21) harvest->ihc end Conclusion: Assess Anti-Tumor Efficacy & Mechanism ihc->end

References

ReACp53: A Targeted Approach to Reactivating Mutant p53 in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cellular defense against cancer. However, in over half of all human cancers, the TP53 gene is mutated, leading to a non-functional or even oncogenic protein. A significant portion of these mutations result in a misfolded p53 protein that is prone to aggregation, further exacerbating its loss of function. ReACp53, a cell-penetrating peptide, has emerged as a promising therapeutic strategy designed to specifically target and reactivate these aggregating forms of mutant p53. This technical guide provides a comprehensive overview of the specificity, mechanism of action, and experimental validation of this compound.

Core Mechanism: Specificity for Mutant p53 Aggregates

This compound was rationally designed to inhibit the amyloid-like aggregation of mutant p53.[1] Its specificity stems from its ability to target the aggregation-prone structural changes present in certain p53 mutants, without affecting the correctly folded wild-type (WT) p53 protein.[2][3] This targeted action is crucial for a therapeutic agent, as it minimizes off-target effects on healthy cells.

Studies have consistently demonstrated that this compound's effects are contingent on the presence of aggregation-prone p53 mutants.[2] In cancer cell lines and organoids derived from high-grade serous ovarian carcinomas (HGSOC) harboring such mutations, this compound effectively reduces cell viability and induces apoptosis.[1][4] Conversely, cells with WT p53 or those that are p53-null do not exhibit the same sensitivity to the peptide.[2] This specificity has been validated in vivo, where xenograft tumors with mutant p53 showed significant regression upon this compound treatment, while tumors with WT p53 were unaffected.[2][4]

The molecular basis for this specificity lies in the interaction of this compound with the core domain of mutant p53. Molecular dynamics simulations have shown that this compound specifically binds to a fragment of the R175H mutant, a common p53 mutation, through hydrophobic interactions and salt bridges.[5] This binding stabilizes the mutant p53 structure, prevents the exposure of aggregation-prone segments, and restores a more wild-type-like conformation.[5]

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and experimental models. The following tables summarize key quantitative data, providing a comparative overview of its activity.

Cell Linep53 StatusEC50 of this compoundObservationsReference(s)
OVCAR3Mutant (R248Q)Concentration-dependent decrease in viabilitySynergistic effect with carboplatin[4][6]
S1 GODLMutantConcentration-dependent decrease in viability[4]
CWRR1Mutant p53Inhibited cell proliferation and induced cell death[7]
DU145Mutant p53Downregulated p53 protein levels[8]
C4-2Wild-type p53Less effect on cell proliferation[7]
MCF7Wild-type p53Not responsive to treatment[2][4]
p53 Null CellsNullDid not display sensitivity[2]

EC50 values can vary depending on the experimental conditions, such as serum concentration and duration of treatment.

Signaling Pathways and Experimental Workflows

The reactivation of mutant p53 by this compound restores its tumor-suppressive functions, primarily through the induction of apoptosis and cell cycle arrest. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow to assess this compound's efficacy.

ReACp53_Signaling_Pathway cluster_cell Cancer Cell with Mutant p53 cluster_reactivation p53 Reactivation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound mutant_p53_agg Aggregated Mutant p53 This compound->mutant_p53_agg Inhibits Aggregation mutant_p53_inactive Inactive Mutant p53 This compound->mutant_p53_inactive Restores WT Conformation mutant_p53_agg->mutant_p53_inactive active_p53 Active WT-like p53 mutant_p53_inactive->active_p53 p21 p21 active_p53->p21 Upregulates GADD45B GADD45B active_p53->GADD45B Upregulates PUMA PUMA active_p53->PUMA Upregulates NOXA NOXA active_p53->NOXA Upregulates Bax Bax active_p53->Bax Upregulates Mdm2 Mdm2 active_p53->Mdm2 Upregulates cell_cycle_arrest G1/G0 Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis PUMA->apoptosis NOXA->apoptosis Bax->apoptosis tumor_suppression Tumor Suppression cell_cycle_arrest->tumor_suppression apoptosis->tumor_suppression necroptosis Necroptosis necroptosis->tumor_suppression

Caption: Proposed signaling pathway of this compound in cancer cells with aggregating mutant p53.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis (Organoids) cluster_invivo In Vivo Analysis (Xenograft Model) start Cancer Cell Lines (Mutant & WT p53) treatment Treat with this compound (Dose-Response) start->treatment viability_assay Cell Viability Assay (MTS, etc.) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (p53, p21, Cleaved PARP) treatment->western_blot ip Immunoprecipitation (p53 conformation) treatment->ip patient_samples Patient-Derived Tumor Cells organoid_culture 3D Organoid Culture patient_samples->organoid_culture organoid_treatment Treat with this compound organoid_culture->organoid_treatment organoid_viability Organoid Viability Assay (YO-PRO-1/PI) organoid_treatment->organoid_viability rna_seq RNA Sequencing (p53 target genes) organoid_treatment->rna_seq xenograft_model Establish Xenograft Tumors (e.g., OVCAR3 in NSG mice) invivo_treatment Intraperitoneal Injection of this compound xenograft_model->invivo_treatment tumor_measurement Monitor Tumor Volume invivo_treatment->tumor_measurement survival_analysis Kaplan-Meier Survival Analysis invivo_treatment->survival_analysis ihc Immunohistochemistry (Ki67, p21) invivo_treatment->ihc At endpoint

Caption: A generalized experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The validation of this compound's specificity and efficacy relies on a series of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Immunoprecipitation for p53 Conformation

This protocol is designed to assess the conformational state of p53 following this compound treatment, using conformation-specific antibodies like PAb240 (mutant-specific) and PAb1620 (wild-type-specific).

  • Cell Lysis:

    • Culture cancer cells (e.g., S1 GODL) to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 16-24 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice for 30 minutes in non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Incubate 500 µg to 1 mg of pre-cleared protein lysate with 2-5 µg of anti-p53 conformational antibody (e.g., PAb240) overnight at 4°C with gentle rotation.

    • Add 30 µL of pre-washed Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C.

    • Wash the beads three times with ice-cold lysis buffer.

    • Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using a pan-p53 antibody (e.g., DO-1) to detect the amount of p53 in the specific conformation.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound (and scrambled peptide control) in fresh media. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Xenograft Study

This protocol outlines a typical xenograft study to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model:

    • Use immunocompromised mice (e.g., NSG mice) to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., OVCAR3) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (e.g., vehicle control, scrambled peptide, this compound).

    • Administer this compound (e.g., 15 mg/kg) via intraperitoneal injection daily or on a specified schedule.[4]

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

    • Excise tumors for weight measurement, immunohistochemistry (e.g., for Ki67, p21), and Western blot analysis.

Conclusion

This compound represents a highly specific and promising therapeutic agent for cancers harboring aggregation-prone p53 mutations. Its ability to selectively target and restore the function of mutant p53, leading to tumor cell death and regression, has been demonstrated through a variety of in vitro, ex vivo, and in vivo studies. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and similar targeted therapies. The continued investigation into the nuances of its mechanism and the identification of biomarkers for patient selection will be critical for its successful clinical translation.

References

Methodological & Application

Application Notes and Protocols: Optimal Concentration of ReACp53 for Treating Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-grade serous ovarian carcinoma (HGSOC), the most lethal gynecologic cancer, is characterized by a near-universal mutation rate of over 96% in the TP53 tumor suppressor gene.[1] These mutations often lead to the misfolding and aggregation of the p53 protein, sequestering it into an inactive, amyloid-like state and thereby disabling its critical tumor-suppressive functions.[1][2] ReACp53 is a cell-penetrating peptide designed to specifically inhibit this aggregation process.[1][3] By blocking the aggregation of mutant p53, this compound can rescue its wild-type-like functions, leading to the induction of apoptosis and cell cycle arrest in ovarian cancer cells.[1][4] These application notes provide a summary of the effective concentrations of this compound and detailed protocols for its use in treating ovarian cancer cells based on preclinical studies.

Data Presentation: Efficacy of this compound in Ovarian Cancer Models

The following tables summarize the quantitative data on the optimal concentrations and effects of this compound in various experimental models of ovarian cancer.

Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Lines

Cell Linep53 Mutation StatusAssay TypeThis compound ConcentrationKey FindingsReference
OVCAR3R248Q (mutant)Cell Viability (MTS)Concentration-dependentReduced cell viability.[1][1]
S1 GODLNot specified (mutant)Cell Viability (MTS)Concentration-dependent (EC50 values vary with serum concentration)Reduced cell viability.[1][1]
OVCAR3R248Q (mutant)RNA Sequencing5 µM (for 2 days)Over 2400 transcripts differentially regulated, related to cell growth, proliferation, and death.[1][5][1][5]
HGSOC Primary CellsVarious p53 mutationsFITC-labeled this compound10 µM (for 16-20h)Intracellular and intranuclear penetration of the peptide.[1][5][1][5]

Table 2: Efficacy of this compound in 3D Organoid Models of Ovarian Cancer

Organoid Sourcep53 Mutation StatusAssay TypeThis compound ConcentrationTreatment DurationKey FindingsReference
OVCAR3 cellsR248Q (mutant)Annexin V/PI Staining (Flow Cytometry)Indicated concentrations2 daysConcentration-dependent increase in cell death.[1][5][1][5]
HGSOC Primary SamplesVarious p53 mutationsAnnexin V/PI Staining (Flow Cytometry)Indicated concentrations2 daysConcentration-dependent increase in cell death.[1][5][1][5]
S1 GODL cellsNot specified (mutant)Morphology and YO-PRO-1/PI staining10 µMNot specifiedDramatic changes in cell morphology and internalization of cell death markers.[1][1]
HGSOC Primary SamplesVarious p53 mutationsOrganoid Drug Assay0-10 µM (in combination with Carboplatin)3 days (daily replenishment)Enhanced tumor cell targeting in the majority of samples when combined with carboplatin.[6][7][6][7]

Table 3: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Models

Xenograft ModelCell Linep53 Mutation StatusThis compound DosageAdministration RouteTreatment ScheduleKey FindingsReference
Minimal Residual DiseaseOVCAR3R248Q (mutant)15 mg/kgIntraperitoneal (IP)Daily for 3 weeksShrank tumors by 80-90% in weight compared to controls.[1][1]
Established TumorsOVCAR3R248Q (mutant)15 mg/kgIntraperitoneal (IP)Daily for 3 weeksShrank established tumors.[1][1]
Intraperitoneal Disseminated DiseaseHGSOC patient-derived cells (S1 GODL)Not specified (mutant)Not specifiedIntraperitoneal (IP)Four daily treatmentsCaused cell death and reduction of organ implants.[5][5]
Intraperitoneal XenograftsOVCAR3R248Q (mutant)Not specified (in combination with Carboplatin)Not specifiedNot specifiedExtended survival when combined with carboplatin versus carboplatin alone.[6][8][6][8]

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of ovarian cancer cells.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR3, S1 GODL)

  • Complete growth medium (e.g., RPMI with 10% FBS)

  • This compound peptide and scrambled control peptide

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the scrambled control peptide in the complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared peptide solutions at various concentrations. Include vehicle-only wells as a control.

  • Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

3D Organoid Drug Assay

Objective: To assess the efficacy of this compound, alone or in combination with other drugs, on 3D cultures of ovarian cancer cells or patient-derived tumor cells.

Materials:

  • Ovarian cancer cell lines or primary patient HGSOC tumor cells

  • Matrigel matrix

  • MammoCult medium

  • 96-well plates

  • This compound and other test compounds (e.g., Carboplatin)

  • Cell viability reagent (e.g., CellTiter-Glo 3D)

Protocol:

  • Prepare a cell suspension of 5,000 cells per well in a mixture of Matrigel matrix and MammoCult medium.[6]

  • Carefully plate the cell-Matrigel mixture around the rim of the wells of a 96-well plate to form "mini-rings".[7]

  • Allow the organoids to establish for two days in a humidified incubator.[6]

  • Prepare the desired concentrations of this compound and any combination drugs in fresh medium.

  • Treat the organoids with the drugs for three consecutive days, with daily replenishment of the drug-containing medium.[6]

  • At the end of the treatment period, assess organoid viability using a suitable assay, such as CellTiter-Glo 3D, according to the manufacturer's instructions.

  • For apoptosis analysis, organoids can be dissociated and stained with Annexin V and Propidium Iodide (PI) for flow cytometry analysis.[1][5]

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of ovarian cancer.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Ovarian cancer cells (e.g., OVCAR3) mixed with Matrigel

  • This compound, scrambled control peptide, and vehicle solution

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of ovarian cancer cells (e.g., 5 x 10^6 OVCAR3 cells) in Matrigel into the flanks of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, scrambled control, this compound).

  • Administer this compound intraperitoneally at a dose of 15 mg/kg daily for a period of three weeks.[1]

  • Monitor tumor volume by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[1][5]

Visualizations

Signaling Pathway of this compound Action

ReACp53_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Ovarian Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReACp53_ext This compound ReACp53_int This compound ReACp53_ext->ReACp53_int Cell Penetration mut_p53_agg Mutant p53 Aggregates p53_rescued Rescued, Soluble Functional p53 mut_p53_agg->p53_rescued Equilibrium Shift mut_p53_unfold Partially Unfolded Mutant p53 mut_p53_unfold->mut_p53_agg Aggregation ReACp53_int->mut_p53_agg Inhibition p21 p21 p53_rescued->p21 Transcription MDM2 MDM2 p53_rescued->MDM2 Transcription apoptosis_genes Apoptosis Genes (e.g., BAX, PUMA) p53_rescued->apoptosis_genes Transcription cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis apoptosis_genes->apoptosis

Caption: Mechanism of this compound in rescuing mutant p53 function in ovarian cancer cells.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Ovarian Cancer Xenograft Model injection Subcutaneous Injection of OVCAR3 cells + Matrigel start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Intraperitoneal Injections (Vehicle, Scrambled, this compound) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring monitoring->treatment 3 Weeks endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Analysis: Tumor Weight, IHC (Ki67) endpoint->analysis end Conclusion on Efficacy analysis->end

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Logical Relationship for Combination Therapy

Combination_Therapy_Logic This compound This compound p53_restoration Restoration of p53-mediated Apoptosis This compound->p53_restoration Carboplatin Carboplatin DNA_damage Induction of DNA Damage Carboplatin->DNA_damage Ovarian_Cancer_Cell Ovarian Cancer Cell (with mutant p53) Enhanced_Apoptosis Synergistic/Additive Enhanced Apoptosis Ovarian_Cancer_Cell->Enhanced_Apoptosis p53_restoration->Ovarian_Cancer_Cell DNA_damage->Ovarian_Cancer_Cell

Caption: Rationale for combining this compound with carboplatin for enhanced therapeutic effect.

References

Application Note: Western Blot Analysis of p53 Target Gene Activation by ReACp53

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the production of a mutant p53 protein that loses its tumor-suppressive functions.[1] A significant portion of these mutations causes the p53 protein to misfold, exposing aggregation-prone segments that lead to the formation of inactive amyloid-like aggregates.[1][2][3] These aggregates can exert dominant-negative effects over wild-type p53 and gain new oncogenic functions.[3][4][5] ReACp53 is a cell-penetrating peptide designed to inhibit this aggregation process. By masking the adhesive segments of unfolded mutant p53, this compound shifts the equilibrium towards a soluble, functional, wild-type-like conformation, thereby rescuing its activity as a nuclear transcription factor.[2][6][7] This application note provides a detailed protocol for using Western blot analysis to measure the restoration of p53 function by quantifying the expression of its key downstream target genes following this compound treatment.

Mechanism of Action: this compound

This compound prevents the aggregation of destabilized mutant p53, allowing it to refold into a functional state. This restored p53 can then translocate to the nucleus and activate the transcription of target genes involved in critical tumor-suppressive pathways, such as cell cycle arrest and apoptosis.[2][3][4][5]

ReACp53_Mechanism cluster_mutant Mutant p53 Pathway cluster_rescue This compound Rescue Pathway mut_p53 Mutant p53 unfolded_p53 Partially Unfolded p53 mut_p53->unfolded_p53 Structural Destabilization agg_p53 Aggregated p53 (Inactive) unfolded_p53->agg_p53 Self-Assembly soluble_p53 Soluble, Functional p53 unfolded_p53->soluble_p53 Refolding This compound This compound This compound->unfolded_p53 Inhibits Aggregation nuclear_p53 Nuclear Translocation soluble_p53->nuclear_p53 target_genes Transcription of Target Genes (p21, PUMA, NOXA, BAX) nuclear_p53->target_genes cellular_response Cell Cycle Arrest & Apoptosis target_genes->cellular_response Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-p21, anti-PUMA) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Substrate & Signal Detection secondary_ab->detect analysis Densitometry & Data Analysis detect->analysis end Results analysis->end

References

Application Notes and Protocols for ReACp53 in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing cancer formation.[1][2][3] Mutations in the TP53 gene are the most common genetic alteration in human cancers, occurring in over half of all cases.[2][4] These mutations, frequently missense mutations, can lead to the production of a full-length mutant p53 protein that not only loses its tumor-suppressive functions but can also gain new oncogenic properties (Gain-of-Function, GOF).[2][3][5] A significant portion of these mutant p53 proteins are prone to misfolding and aggregation into an amyloid-like state, which contributes to their oncogenic activity.[6][7]

ReACp53 is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53.[6] By preventing this aggregation, this compound can rescue the normal tumor-suppressive functions of p53, even in cancer cells harboring p53 mutations.[6][8] This peptide has shown therapeutic potential by inducing cell death, reducing cell proliferation, and restoring the transcriptional activity of p53 in various cancer models, including patient-derived 3D organoids.[6][7]

Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models. They recapitulate the complex architecture and heterogeneity of patient tumors more faithfully than traditional 2D cell cultures, making them ideal for testing novel therapeutics like this compound.[9][10]

Mechanism of Action of this compound

Unstable mutant p53 proteins can partially unfold, exposing an aggregation-prone segment. This leads to the self-assembly of p53 into inactive, amyloid-like aggregates.[6] this compound is designed to specifically bind to this exposed segment, thereby blocking the aggregation process. This intervention shifts the equilibrium from the aggregated, inactive state towards a soluble and functional conformation.[6] Rescued, functional p53 can then translocate to the nucleus, regulate its target genes, and induce apoptosis or cell cycle arrest in cancer cells.[6][7]

ReACp53_Mechanism cluster_mutant_p53 Mutant p53 Pathway cluster_reacp53_action This compound Intervention mutant_p53 Unstable Mutant p53 unfolded_p53 Partially Unfolded p53 (Aggregation-prone segment exposed) mutant_p53->unfolded_p53 aggregated_p53 Inactive p53 Aggregates unfolded_p53->aggregated_p53 Self-assembly soluble_p53 Soluble, Functional p53 unfolded_p53->soluble_p53 Conformational Rescue go_function Gain-of-Function (e.g., increased proliferation, invasion) aggregated_p53->go_function This compound This compound Peptide This compound->unfolded_p53 Blocks Aggregation nuclear_p53 Nuclear Translocation soluble_p53->nuclear_p53 apoptosis Apoptosis & Cell Cycle Arrest nuclear_p53->apoptosis

Caption: Mechanism of this compound in rescuing mutant p53 function.

Applications in 3D Organoid Culture Systems

Patient-derived organoids (PDOs) are a valuable tool for assessing the efficacy of anti-cancer agents in a personalized manner. The use of this compound in 3D organoid models derived from tumors with TP53 mutations, such as high-grade serous ovarian carcinoma (HGSOC), has demonstrated significant potential.[6][11]

Key Applications:
  • Evaluating Therapeutic Efficacy: Assessing the ability of this compound to induce cell death and reduce the viability of patient-derived tumor organoids.[6][11]

  • Combination Therapy Screening: Investigating the synergistic effects of this compound with standard-of-care chemotherapeutics, such as carboplatin, to overcome drug resistance.[11]

  • Biomarker Discovery: Identifying specific p53 mutations or other molecular markers that predict organoid sensitivity to this compound treatment.

  • Mechanistic Studies: Elucidating the downstream effects of p53 functional rescue on signaling pathways and gene expression in a 3D context.[6]

Data Presentation

Table 1: Effect of this compound on Cell Viability in 3D Organoid Models
Cell Line / Patient Samplep53 Mutation StatusThis compound Concentration (µM)Treatment DurationEffect on Viability/ApoptosisReference
OVCAR3 (Ovarian Cancer)R248Q (aggregating)102 daysIncreased cell death (YO-PRO-1/PI staining), loss of morphology.[6]
S1 GODL (HGSOC)Not specified (mutant)102 daysIncreased cell death, loss of morphology.[6][6]
HGSOC Primary SamplesR248Q (aggregating)102 daysIncreased Annexin V/PI staining (apoptosis).[6]
MCF7 (Breast Cancer)Wild-TypeNot specifiedNot specifiedNo significant effect on viability.[6]
Patient 8 (Endometrioid Tumor)Wild-TypeNot specifiedNot specifiedNo significant effect at the transcriptional level.[6]
ROVA007-2 (Ovarian Cancer PDO)G199V (mutant)Dose-dependentNot specifiedReduced cell viability.[12][12]
ROVA002-4 (Ovarian Cancer PDO)Wild-TypeDose-dependentNot specifiedHigher IC50 compared to mutant p53 PDO.[12][12]
Table 2: Regulation of p53 Target Genes by this compound in OVCAR3 Organoids
GeneLog2 (Fold Change)FunctionReference
p21 (CDKN1A)> 2Cell cycle arrest[6]
GADD45B~ 1.5DNA damage response[6]
PUMA (BBC3)> 2.5Apoptosis[6]
NOXA (PMAIP1)> 2Apoptosis[6]
DRAM1~ 1.5Autophagy, apoptosis[6]
p63Upregulatedp53 family member[6]
p73Downregulatedp53 family member[6]

Experimental Protocols

Protocol 1: High-Throughput 3D Organoid Drug Assay with this compound

This protocol is adapted from methodologies used for testing this compound and its combination with carboplatin in HGSOC organoids.[11]

Materials:

  • Patient-derived tumor cells or cancer cell lines

  • Matrigel Matrix (Corning)

  • MammoCult Medium (STEMCELL Technologies) or other appropriate organoid growth medium

  • 96-well plates

  • This compound peptide (dissolved in sterile water or PBS)

  • Cell viability reagent (e.g., CellTiter-Glo 3D)

  • Plate reader

Procedure:

  • Cell Suspension Preparation: Prepare a single-cell suspension of the desired cancer cells.

  • Plating: Suspend 5,000 cells per well in a mixture of Matrigel Matrix and MammoCult medium. Plate this suspension around the rim of the wells of a 96-well plate.[11]

  • Organoid Establishment: Incubate the plate at 37°C in a humidified incubator for 2 days to allow for organoid formation.

  • Drug Treatment:

    • Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM).

    • For combination studies, prepare a matrix of concentrations for this compound and the second compound (e.g., carboplatin).

    • Add the drug solutions to the organoid cultures.

    • Treat the organoids for 3-7 days, replenishing the drug-containing medium daily.[11]

  • Viability Assessment:

    • At the end of the treatment period, measure cell viability using a luminescent-based assay like CellTiter-Glo 3D, following the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the viability data to untreated control wells.

    • Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

    • For combination studies, use tools like SynergyFinder to calculate synergy scores.[11]

Experimental_Workflow start Start: Patient Tumor Sample or Cell Line dissociation Dissociate to Single Cells start->dissociation plating Plate Cells in Matrigel in 96-well Plate dissociation->plating formation Incubate for 2 Days: Organoid Formation plating->formation treatment Treat with this compound (3-7 Days, Daily Replenishment) formation->treatment viability Assess Cell Viability (e.g., CellTiter-Glo 3D) treatment->viability analysis Data Analysis: Calculate IC50, Synergy Scores viability->analysis end End: Determine Efficacy analysis->end

Caption: General workflow for 3D organoid drug screening with this compound.

Protocol 2: Analysis of Apoptosis in 3D Organoids

This protocol outlines the assessment of apoptosis markers in response to this compound treatment.[11]

Materials:

  • Established 3D organoid cultures in 24-well plates (e.g., 40,000 cells/well)

  • This compound

  • Dispase (5 mg/mL)

  • Annexin V/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • Western blot reagents (if assessing protein markers)

Procedure:

  • Treatment: Treat established organoids with the desired concentration of this compound (e.g., 4 µM) and/or other compounds daily for 72 hours.[11]

  • Organoid Harvesting:

    • Harvest the treated organoids from the Matrigel by incubating with 5 mg/mL dispase for 30 minutes at 37°C.[11]

    • Gently pipette to dissociate the Matrigel and collect the organoids.

    • Wash the organoids with PBS.

  • Flow Cytometry Analysis:

    • Dissociate the harvested organoids into a single-cell suspension using a gentle enzymatic method (e.g., TrypLE).

    • Stain the cells with Annexin V and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

  • Western Blot Analysis (Optional):

    • Lyse the harvested organoids in RIPA buffer with protease and phosphatase inhibitors.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., GAPDH).

    • Visualize the protein bands using an appropriate detection system.

Signaling Pathway Overview

The p53 pathway is a central hub in the cellular stress response network.[1] In response to stresses like DNA damage or oncogene activation, p53 is stabilized and activated.[1] Wild-type p53 acts as a transcription factor, inducing genes that lead to cell cycle arrest, DNA repair, or apoptosis.[1][3] Mutant p53 not only loses these functions but can also actively promote cancer progression by interacting with other proteins and pathways, leading to increased proliferation, invasion, and chemoresistance.[2][3][5] this compound aims to restore the wild-type signaling axis by preventing the aggregation that underpins the mutant p53 gain-of-function.

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_wt_p53 Wild-Type p53 Pathway cluster_mutant_p53 Mutant p53 Pathway stress DNA Damage, Oncogene Activation wt_p53 Wild-Type p53 (Active) stress->wt_p53 Activates mut_p53 Mutant p53 (Aggregated) stress->mut_p53 Stabilizes cell_cycle_arrest Cell Cycle Arrest (p21) wt_p53->cell_cycle_arrest dna_repair DNA Repair wt_p53->dna_repair apoptosis_wt Apoptosis (PUMA, NOXA) wt_p53->apoptosis_wt mut_p53->wt_p53 Functional Rescue loss_of_function Loss of Tumor Suppression mut_p53->loss_of_function gain_of_function Gain-of-Function mut_p53->gain_of_function proliferation Increased Proliferation gain_of_function->proliferation invasion Invasion & Metastasis gain_of_function->invasion This compound This compound This compound->mut_p53 Inhibits Aggregation

Caption: Simplified overview of wild-type and mutant p53 signaling.

References

Application of ReACp53 in Prostate Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer (PCa) is a leading cause of cancer-related mortality in men, with advanced stages often characterized by resistance to standard therapies.[1][2][3] A significant subset of these aggressive cancers harbors mutations in the tumor suppressor protein p53.[2][4][5] These mutations can lead to the loss of p53's tumor-suppressive functions and, in some cases, a gain of oncogenic functions, partly through the formation of amyloid-like aggregates.[4][5][6] ReACp53 is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53, thereby restoring its native conformation and tumor-suppressive activities.[4][5][7][8] These application notes provide a comprehensive overview of the use of this compound in prostate cancer research, including its mechanism of action, protocols for key experiments, and a summary of its effects.

Mechanism of Action

This compound exerts its anti-cancer effects in prostate cancer by targeting and disaggregating mutant p53 amyloid aggregates.[4][5] This restoration of soluble, wild-type-like p53 protein leads to the reactivation of its tumor suppressor functions through several downstream pathways:

  • Induction of Apoptosis: this compound promotes mitochondrial-mediated apoptosis. It facilitates the interaction between the restored p53 and the pro-apoptotic protein Bax, leading to their translocation to the mitochondria and subsequent cell death.[4][6]

  • Cell Cycle Arrest: By restoring the transcriptional activity of p53, this compound upregulates the expression of p21, a key cell cycle inhibitor. This leads to a G0/G1 phase arrest, thereby inhibiting cancer cell proliferation.[4][8][9]

  • Reduction of DNA Synthesis: The inhibition of cell proliferation is also achieved by a reduction in DNA synthesis in cancer cells.[2][4][5][9]

  • Increased Sensitivity to Therapy: this compound has been shown to increase the sensitivity of prostate cancer cells to hormonal therapies, such as enzalutamide.[4]

Signaling Pathway of this compound in Prostate Cancer

ReACp53_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound mut_p53_agg Mutant p53 Aggregates This compound->mut_p53_agg Inhibits Aggregation mut_p53_sol Soluble Mutant p53 mut_p53_agg->mut_p53_sol Disaggregation p53_Bax p53-Bax Complex mut_p53_sol->p53_Bax Interaction p53_Mdm2 p53-Mdm2 Complex mut_p53_sol->p53_Mdm2 Interaction p53_nuc Restored Nuclear p53 mut_p53_sol->p53_nuc Nuclear Translocation Bax Bax Bax->p53_Bax Mdm2 Mdm2 Mdm2->p53_Mdm2 Mitochondrion Mitochondrion p53_Bax->Mitochondrion Translocation Proteasome Proteasome p53_Mdm2->Proteasome Ubiquitination & Degradation Apoptosis Apoptosis Mitochondrion->Apoptosis p21_gene p21 Gene p53_nuc->p21_gene Transcriptional Activation p21_protein p21 Protein p21_gene->p21_protein Translation CellCycleArrest Cell Cycle Arrest p21_protein->CellCycleArrest Induces

Caption: this compound signaling pathway in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various prostate cancer cell lines.

Table 1: Effect of this compound on Cell Viability and Proliferation

Cell Linep53 StatusThis compound Concentration (µM)Incubation TimeEffect on Cell Viability/ProliferationReference
C4-2Wild-type10ContinuousInhibition of cell proliferation[4]
CWRR1Mutant10ContinuousInhibition of cell proliferation[4]
DU145MutantNot specifiedNot specifiedDecreased cell viability[6]
CWRR1MutantNot specifiedNot specifiedDecreased cell viability[6]

Table 2: Effect of this compound on DNA Synthesis

Cell Linep53 StatusThis compound Concentration (µM)Effect on DNA Synthesis (BrdU incorporation)Reference
C4-2Wild-type10Decrease[4]
CWRR1Mutant10Decrease[4]
DU145Mutant10Decrease[4]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Cell Linep53 StatusTreatmentEffect on Tumor GrowthReference
CWRR1MutantThis compoundInhibition of xenograft tumor growth[4]
C4-2Wild-typeThis compoundNo significant inhibition of tumor growth[4]

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound in prostate cancer research are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., DU145, CWRR1, C4-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound peptide

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (e.g., 48h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Remove medium, add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Caption: Workflow for the cell viability assay.

Protocol 2: Western Blot Analysis for p21 and Cyclin E Expression

This protocol is to determine the effect of this compound on the expression of cell cycle-related proteins.

Materials:

  • Prostate cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-p21, anti-Cyclin E, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Use β-actin as a loading control.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol describes how to assess the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Prostate cancer cells (e.g., CWRR1)

  • Matrigel

  • This compound peptide

  • Vehicle control (e.g., saline)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomly assign the mice to treatment and control groups.

  • Administer this compound (e.g., intraperitoneally) to the treatment group and vehicle to the control group at a predetermined schedule and dose.

  • Measure the tumor volume with calipers every few days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC staining for p53, p21, Ki67).[4]

Xenograft_Workflow A Inject cancer cells into mice B Allow tumor formation A->B C Randomize mice into groups B->C D Treat with this compound or vehicle C->D E Monitor tumor growth D->E F Excise tumors for analysis E->F

Caption: Workflow for the in vivo xenograft study.

Conclusion

This compound represents a promising therapeutic strategy for prostate cancers harboring mutant p53.[4][5] Its ability to disaggregate mutant p53 and restore its tumor suppressor functions leads to the induction of apoptosis and cell cycle arrest, resulting in the inhibition of tumor growth. The protocols and data presented here provide a framework for researchers to investigate the potential of this compound in their own prostate cancer models. Further research is warranted to explore its clinical utility, both as a monotherapy and in combination with existing cancer treatments.[10]

References

ReACp53 in Xenograft Models: Application Notes and Protocols for Assessing Tumor Regression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell growth and division; its mutation is a hallmark of over half of all human cancers.[1][2] Certain p53 mutations lead to protein misfolding and aggregation into an inactive, amyloid-like state.[1][2] ReACp53 is a cell-penetrating peptide designed to inhibit this aggregation, thereby rescuing the tumor-suppressive functions of mutant p53.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in xenograft studies to evaluate its efficacy in promoting tumor regression. The provided methodologies are based on preclinical studies demonstrating the potent anti-tumor activity of this compound in various cancer models.[4][5]

Mechanism of Action of this compound

This compound functions by preventing the aggregation of mutant p53.[1][3] Unstable p53 mutants can partially unfold, exposing an aggregation-prone segment that interacts with other p53 molecules, leading to the formation of inactive aggregates.[1] this compound is designed to specifically bind to this segment, blocking the aggregation pathway and shifting the equilibrium towards functional, soluble p53.[1] This restored, wild-type-like p53 can then translocate to the nucleus to regulate its target genes, leading to the induction of cell cycle arrest, apoptosis, and ultimately, tumor regression.[1][6] Studies have shown that this compound administration leads to an increase in the transcription of p21 and MDM2.[6] Furthermore, this compound has been shown to induce mitochondrial cell death by promoting the interaction of p53 with Bax.[4]

ReACp53_Mechanism_of_Action cluster_0 Untreated Cancer Cell with Mutant p53 cluster_1 This compound Treated Cancer Cell Unstable Mutant p53 Unstable Mutant p53 Aggregated p53 (Inactive) Aggregated p53 (Inactive) Unstable Mutant p53->Aggregated p53 (Inactive) Aggregation Functional p53 (Soluble) Functional p53 (Soluble) Unstable Mutant p53->Functional p53 (Soluble) Refolding Tumor Growth Tumor Growth Aggregated p53 (Inactive)->Tumor Growth This compound This compound This compound->Unstable Mutant p53 Blocks Aggregation Nuclear Translocation Nuclear Translocation Functional p53 (Soluble)->Nuclear Translocation Gene Regulation (p21, MDM2) Gene Regulation (p21, MDM2) Nuclear Translocation->Gene Regulation (p21, MDM2) Cell Cycle Arrest Cell Cycle Arrest Gene Regulation (p21, MDM2)->Cell Cycle Arrest Apoptosis Apoptosis Gene Regulation (p21, MDM2)->Apoptosis Tumor Regression Tumor Regression Cell Cycle Arrest->Tumor Regression Apoptosis->Tumor Regression

Mechanism of Action of this compound

Quantitative Data Summary from Preclinical Xenograft Studies

The efficacy of this compound in promoting tumor regression has been quantified in several preclinical xenograft models. The following tables summarize the key findings.

Table 1: Effect of this compound on Tumor Growth in Ovarian Carcinoma Xenograft Model [1]

Treatment GroupCell Line (p53 Status)Mean Tumor Weight Reduction vs. ControlReference
This compound (15 mg/kg)OVCAR3 (Mutant)80-90%[1]
Scrambled PeptideOVCAR3 (Mutant)No significant reduction[1]
VehicleOVCAR3 (Mutant)No significant reduction[1]
This compound (15 mg/kg)MCF7 (Wild-Type)No significant reduction[1]

Table 2: Effect of this compound on Proliferative Index in Ovarian Carcinoma Xenograft Model [2]

Treatment GroupCell Line (p53 Status)ObservationReference
This compoundOVCAR3 (Mutant)Significant reduction in Ki67 positive cells[2]

Table 3: Efficacy of this compound in Prostate Cancer Xenograft Model [4]

Treatment GroupCell Line (p53 Status)OutcomeReference
This compoundCWRR1 (Mutant)Inhibition of xenograft tumor growth[4]
This compoundC4-2 (Wild-Type)Less effect on xenograft tumor growth[4]

Experimental Protocols

The following are detailed protocols for conducting xenograft studies to assess the anti-tumor efficacy of this compound.

Subcutaneous Xenograft Model for Solid Tumors (e.g., Ovarian, Prostate Cancer)

This protocol is adapted from studies on high-grade serous ovarian carcinoma and prostate cancer.[1][4]

Materials:

  • Cancer cell lines (e.g., OVCAR3 for mutant p53, MCF7 or C4-2 for wild-type p53 as control)

  • Immunocompromised mice (e.g., NSG mice)

  • Matrigel

  • This compound peptide

  • Scrambled control peptide

  • Vehicle (e.g., sterile saline)

  • Calipers for tumor measurement

Workflow Diagram:

Subcutaneous_Xenograft_Workflow Cell_Culture 1. Cell Culture and Preparation Cell_Injection 2. Subcutaneous Injection of Cells with Matrigel Cell_Culture->Cell_Injection Tumor_Development 3. Allow Tumors to Establish (e.g., 2 weeks) Cell_Injection->Tumor_Development Treatment_Initiation 4. Initiate Treatment Regimen Tumor_Development->Treatment_Initiation Tumor_Monitoring 5. Daily Tumor Volume Monitoring Treatment_Initiation->Tumor_Monitoring Endpoint 6. Endpoint: Tumor Excision and Analysis Tumor_Monitoring->Endpoint

Subcutaneous Xenograft Experimental Workflow

Procedure:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. On the day of injection, harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.[4]

  • Animal Inoculation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.[4] For specificity control, a wild-type p53 cell line can be injected into the opposite flank.[1]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., for two weeks).[1]

  • Treatment Groups: Randomize mice into treatment groups (n ≥ 3 per group):

    • Vehicle control

    • Scrambled control peptide

    • This compound

  • Drug Administration: Administer this compound (e.g., 15 mg/kg) or controls via intraperitoneal (IP) injection daily for a specified period (e.g., three weeks).[1][2]

  • Tumor Measurement: Measure tumor dimensions daily using calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Histological and Molecular Analysis: Process a portion of the tumor for histological analysis (H&E staining) and immunohistochemistry (e.g., Ki67 for proliferation, p53 localization).[2] The remainder of the tumor can be used for molecular analysis (e.g., qRT-PCR for p21 and MDM2 expression).[6]

Intraperitoneal Disseminated Disease Model (e.g., Ovarian Cancer)

This model is particularly relevant for cancers that metastasize within the peritoneal cavity, such as ovarian cancer.[5]

Materials:

  • Cancer cell lines (e.g., OVCAR3)

  • Immunocompromised mice (e.g., NSG mice)

  • This compound peptide

  • Vehicle control

  • Carboplatin (for combination studies)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of cancer cells in sterile PBS or serum-free medium.

  • Animal Inoculation: Inject 3.0 x 10^6 cells in a volume of 0.1-0.2 mL into the intraperitoneal space of each mouse.[5]

  • Tumor Establishment: Allow two weeks for the tumors to establish.[5]

  • Treatment Groups: Randomize mice into treatment groups.

  • Drug Administration: Administer this compound (e.g., 15 mg/kg, 3 times per week) or vehicle via IP injection.[5] For combination studies, a standard chemotherapeutic agent like carboplatin can be co-administered.[5]

  • Monitoring: Monitor mice for signs of ascites development and changes in body weight.

  • Endpoint Analysis: The primary endpoint is typically overall survival. At the time of necropsy, assess the tumor burden (number and size of tumor nodules) within the peritoneal cavity.

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring specific p53 mutations. The protocols outlined in this document provide a framework for robust preclinical evaluation of this compound's efficacy in promoting tumor regression using xenograft models. Careful experimental design, including the use of appropriate controls and multiple endpoints for analysis, is crucial for obtaining reliable and translatable results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ReACp53 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ReACp53 in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53 proteins.[1][2][3] Many tumor-associated p53 mutations lead to protein misfolding and aggregation, which inactivates its tumor suppressor functions.[1][2][4] this compound works by binding to the aggregation-prone segments of mutant p53, preventing the formation of these aggregates and allowing the p53 protein to refold into a more native, functional conformation.[1][2] This rescued, wild-type-like p53 can then translocate to the nucleus, regulate its target genes, and induce cell cycle arrest and apoptosis in cancer cells.[5][6]

Q2: Which animal models are suitable for this compound studies?

A2: The choice of animal model is critical for the successful application of this compound. It is most effective in models where cancer cells harbor aggregation-prone p53 mutations.[1][5] It has shown efficacy in xenograft models of high-grade serous ovarian carcinoma (HGSOC) and castration-resistant prostate cancer (CRPC).[1][5] Immunocompromised mice, such as NSG (NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ) mice, are commonly used for establishing tumor xenografts.[1][5] It is important to note that this compound has been shown to have no effect on tumors with wild-type p53 or those that are p53-null, making these unsuitable as primary efficacy models but excellent as negative controls.[1][7]

Q3: How should this compound be prepared and stored?

A3: this compound is a peptide and should be handled with care to ensure its stability. For in vitro studies, it can be dissolved in sterile, nuclease-free water or DMSO.[3] For in vivo applications, it is typically dissolved in a sterile vehicle such as phosphate-buffered saline (PBS) for administration. It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Long-term storage of the lyophilized peptide should be at -20°C or -80°C.

Q4: What is the recommended administration route and dosage for this compound in mice?

A4: The most commonly reported route of administration for this compound in mouse models of ovarian cancer is intraperitoneal (IP) injection.[1][7] This route is chosen for its clinical relevance in treating ovarian cancer.[1] For prostate cancer xenograft models, subcutaneous administration has also been used.[5] A frequently used dosage is 15 mg/kg, administered daily or three times a week.[1][7] However, the optimal dosage and frequency may vary depending on the tumor model and experimental design.

Q5: What are the expected outcomes of successful this compound treatment in animal models?

A5: Successful treatment with this compound in appropriate animal models is expected to result in a significant reduction in tumor burden and an increase in survival.[1][5][7] At the cellular level, you should observe increased apoptosis and decreased proliferation within the tumor tissue.[1][5] Biomarker analysis should show an upregulation of p53 target genes such as p21 and MDM2.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lack of therapeutic effect (no tumor shrinkage or survival benefit) Incorrect p53 mutation status: The tumor model may not have an aggregation-prone p53 mutation.- Confirm the p53 mutation status of your cell line or patient-derived xenograft (PDX) model. This compound is most effective against structural p53 mutants.[4] - Use a positive control cell line known to respond to this compound (e.g., OVCAR3).[1]
Suboptimal delivery route: The chosen administration route may not be providing adequate concentration of this compound at the tumor site.- For ovarian cancer models, intraperitoneal (IP) administration is recommended.[1] - For other solid tumors, consider intratumoral injection for initial efficacy studies, although this may have limited clinical translatability.[4]
Inadequate dosage or frequency: The dose or treatment schedule may be insufficient to achieve a therapeutic effect.- Titrate the dose of this compound. Doses around 15 mg/kg have been shown to be effective.[7] - Increase the frequency of administration (e.g., from 3 times a week to daily).[1]
Peptide instability: this compound, being a peptide, may be susceptible to degradation in vivo.- Ensure proper storage and handling of the peptide. - Prepare fresh solutions for each injection. - Consider co-administration with protease inhibitors, though this requires careful optimization and toxicity assessment.
High variability in treatment response between animals Inconsistent tumor establishment: Variations in initial tumor size can lead to different treatment outcomes.- Ensure consistent injection of cancer cells to establish tumors of similar size before starting treatment. - Randomize animals into treatment groups based on initial tumor volume.
Inconsistent administration: Inaccurate dosing or injection technique can lead to variability.- Ensure accurate calculation of the dose for each animal based on its weight. - Standardize the injection procedure to ensure consistent delivery.
Observed toxicity or adverse effects in treated animals Off-target effects: Although generally well-tolerated, high doses may lead to unforeseen toxicity.[1]- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. - Monitor animals closely for signs of toxicity (weight loss, behavioral changes). - Include a control group treated with a scrambled version of the this compound peptide to assess for non-specific peptide toxicity.[1]
Difficulty detecting this compound in biological samples Low bioavailability or rapid clearance: Peptides can be quickly cleared from circulation.- Optimize the timing of sample collection based on pharmacokinetic studies. Peak serum concentration has been observed at 1 hour post-injection.[1] - Use a sensitive detection method such as multiple reaction monitoring (MRM) mass spectrometry for accurate quantification in complex biological matrices like serum.[1]
Sample degradation: The peptide may degrade during sample processing and storage.- Process samples quickly and on ice. - Store samples at -80°C until analysis. - Add protease inhibitors to samples immediately after collection.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelCancer TypeTreatment RegimenOutcomeReference
NSG MiceOvarian Cancer (OVCAR3 xenograft)15 mg/kg this compound, daily IP injection for 3 weeksSignificant tumor shrinkage compared to vehicle control.[1]
NSG MiceOvarian Cancer (OVCAR3 xenograft)15 mg/kg this compound, 3x/week IP injection for 4 weeks with CarboplatinExtended overall survival compared to Carboplatin alone.[7]
NSG MiceProstate Cancer (CWRR1 xenograft)Not specifiedRemarkable suppression of tumor growth.[5]

Table 2: Pharmacokinetic and In Vitro Potency of this compound

ParameterValueConditionReference
Peak Serum Concentration1.2 ± 0.3 µM1 hour post-IP injection in mice[1]
EC50 (Cell Viability)Concentration-dependentOVCAR3 and S1 GODL cells[1]

Experimental Protocols

Protocol 1: In Vivo Xenograft Model of Ovarian Cancer
  • Animal Model: Use female immunodeficient mice, such as NSG mice, aged 6-8 weeks.[1]

  • Cell Preparation: Culture OVCAR3 cells (or another suitable cell line with an aggregation-prone p53 mutation) under standard conditions. Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10^7 cells/mL.[1]

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension (2.5 x 10^6 cells) intraperitoneally into each mouse.[1]

  • Tumor Growth Monitoring: Allow tumors to establish for 2 weeks. Monitor animal health and weight regularly.[1]

  • Treatment:

    • Prepare a fresh solution of this compound in sterile PBS.

    • Administer this compound via IP injection at a dose of 15 mg/kg.[1]

    • Treatment can be administered daily or 3 times per week for a duration of 3-4 weeks.[1][7]

    • Include control groups receiving vehicle (PBS) and a scrambled peptide.[1]

  • Efficacy Assessment:

    • Monitor tumor burden using methods such as bioluminescence imaging (if using luciferase-expressing cells) or by measuring tumor volume for subcutaneous models.

    • At the end of the study, euthanize mice and collect tumors for downstream analysis (e.g., histology, western blotting, qPCR).

    • For survival studies, monitor animals until they reach predefined endpoints.[7]

Protocol 2: 3D Organoid Culture and Treatment
  • Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., from a patient-derived sample or a cell line).[1]

  • Plating: Mix the cell suspension with Matrigel at a 1:1.3 ratio and plate 20,000 cells per well in a 24-well plate. Plate the mixture around the rim of the well.[1]

  • Organoid Formation: Overlay the Matrigel domes with 500 µL of PrEGM medium and culture for 2 days to allow organoid formation.[1]

  • Treatment:

    • Prepare different concentrations of this compound in the culture medium.

    • Perform a complete medium change daily with fresh this compound-containing medium for 2 to 7 days.[1]

  • Analysis:

    • Viability: Release organoids from Matrigel using dispase. Dissociate into single cells and perform Annexin V/PI staining followed by flow cytometry.[1]

    • Proliferation: Stain dissociated cells for Ki67 and analyze by flow cytometry.[1]

Visualizations

ReACp53_Signaling_Pathway cluster_stress Cellular Stress cluster_intervention Therapeutic Intervention cluster_reactivation p53 Reactivation cluster_downstream Downstream Effects Mutant_p53 Mutant p53 (Misfolded & Aggregated) Rescued_p53 Rescued p53 (WT-like conformation) Mutant_p53->Rescued_p53 Promotes Refolding This compound This compound This compound->Mutant_p53 Inhibits Aggregation MDM2 MDM2 Rescued_p53->MDM2 Upregulates p21 p21 Rescued_p53->p21 Upregulates Bax Bax Rescued_p53->Bax Upregulates PUMA_NOXA PUMA, NOXA Rescued_p53->PUMA_NOXA Upregulates MDM2->Rescued_p53 Negative Feedback (Degradation) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis PUMA_NOXA->Apoptosis

Caption: this compound Signaling Pathway.

ReACp53_Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis Model_Selection Select Animal Model (p53 mutant xenograft) Tumor_Implantation Implant Tumor Cells Model_Selection->Tumor_Implantation Control_Groups Define Control Groups (Vehicle, Scrambled Peptide) Treatment_Phase Administer this compound (3-4 weeks) Control_Groups->Treatment_Phase Dose_Regimen Determine Dosing & Schedule (e.g., 15 mg/kg, daily IP) Dose_Regimen->Treatment_Phase Tumor_Growth Allow Tumor Establishment (approx. 2 weeks) Tumor_Implantation->Tumor_Growth Tumor_Growth->Treatment_Phase Monitoring Monitor Tumor Growth & Animal Health Treatment_Phase->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Sample_Collection Collect Tumors & Tissues Endpoint->Sample_Collection Survival_Analysis Kaplan-Meier Survival Curve Endpoint->Survival_Analysis Histology Histology (H&E, IHC for Ki67) Sample_Collection->Histology Molecular_Analysis Western Blot / qPCR (p21, MDM2) Sample_Collection->Molecular_Analysis

Caption: this compound Experimental Workflow.

References

Technical Support Center: ReACp53 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the p53-reactivating peptide, ReACp53, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-penetrating peptide designed to inhibit the aggregation of mutant p53.[1][2][3] Many p53 mutations, particularly structural mutants, cause the protein to misfold and form inactive amyloid-like aggregates in the cytoplasm.[1][4] this compound is designed to bind to the aggregation-prone segments of mutant p53, preventing self-association and shifting the equilibrium towards a soluble, wild-type-like conformation.[1][5] This rescued p53 can then translocate to the nucleus, bind to DNA, and restore its tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest.[1][2][6]

Q2: In which cancer models has this compound shown efficacy?

A2: this compound has demonstrated anti-cancer effects in preclinical models of high-grade serous ovarian carcinoma (HGSOC), castration-resistant prostate cancer (CRPC), and esophageal squamous cell carcinoma.[1][6][7] Its efficacy is primarily in tumors harboring aggregation-prone p53 mutations.[1][8][9]

Q3: Is this compound toxic in vivo?

A3: Based on preclinical studies in mice, this compound is reported to be well-tolerated with no significant evidence of side effects at therapeutic doses.[1][10] Monitoring of treated mice, including complete blood counts, serum chemistry (ions, total proteins, kidney and liver function), and histology of major organs, has not revealed any significant alterations compared to vehicle-treated controls.[1][10]

Q4: What are the expected downstream effects of this compound treatment in vivo?

A4: Successful treatment with this compound in tumors with responsive mutant p53 should lead to the transcriptional activation of p53 target genes. This includes genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Bax).[1][6][11][12][13] Consequently, researchers can expect to observe a reduction in tumor cell proliferation (measurable by Ki67 staining) and an increase in apoptosis (measurable by TUNEL assay or Annexin V/PI staining).[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Lack of therapeutic effect in vivo Resistant p53 Mutation: Not all p53 mutations lead to aggregation. "Contact" mutants that affect DNA binding but not folding may not be responsive to this compound.- Confirm the p53 mutation status of your model. This compound is most effective against "structural" mutants prone to aggregation.- Test the effect of this compound in vitro on your specific cell line before proceeding to in vivo studies.
Inefficient Peptide Delivery: The peptide may not be reaching the tumor tissue at a sufficient concentration.- Confirm the in vivo stability and pharmacokinetics of your this compound preparation. The reported half-life is approximately 1.45 hours in mouse serum.[1]- Consider alternative administration routes. Intraperitoneal (IP) injection has been shown to be effective.[1]- Optimize the dosing and schedule. Daily or 3x/week administration has been used successfully.[8]
Peptide Degradation: Peptides can be susceptible to degradation by proteases in vivo.- Ensure proper storage and handling of the peptide to maintain its integrity.- Consider co-administration with protease inhibitors, although this may have its own toxicities and should be carefully evaluated.[14]
Unexpected Toxicity or Side Effects Off-Target Effects: While generally well-tolerated, high doses or specific genetic backgrounds might lead to unforeseen toxicities. There is some evidence of potential off-target effects, such as impacting p63 or p73.[8]- Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[15][16]- Include a comprehensive toxicology assessment, including daily clinical observations, body weight measurements, and terminal blood/tissue analysis.
Immunogenicity: As a peptide, this compound could potentially elicit an immune response, especially with long-term administration.- Monitor for signs of an immune reaction at the injection site or systemically.- Consider using immunodeficient mouse models (e.g., NSG mice) for xenograft studies to minimize the host immune response against the peptide.[1]
Inconsistent Results Between Experiments Variability in Animal Model: Differences in tumor take, growth rate, and animal health can impact therapeutic outcomes.- Ensure consistency in animal age, weight, and health status at the start of the experiment.- Use a sufficient number of animals per group to achieve statistical power.- Randomize animals into treatment groups.
Variability in Peptide Formulation: Improper solubilization or storage can affect the peptide's activity.- this compound is soluble in DMSO and water.[3][17] Ensure complete solubilization and prepare fresh dilutions for each experiment.- Store the stock solution at -20°C in a dry, sealed container.[17]

Quantitative Toxicity Data

The following table summarizes the reported in vivo safety data for this compound in mice. The data is based on studies where no significant alterations were observed in this compound-treated mice compared to vehicle-treated controls.[1][10]

ParameterAssayResult
Hematology Complete Blood Count (CBC)No significant alterations
Serum Chemistry Ion PanelNo significant alterations
Total ProteinsNo significant alterations
Kidney Function (e.g., BUN, Creatinine)No significant alterations
Liver Function (e.g., ALT, AST)No significant alterations
General Health Body WeightNo significant changes
Clinical ObservationsNo adverse effects noted
Histopathology Major Organs (e.g., liver, kidney, spleen)No anatomical alterations

Experimental Protocols

In Vivo Toxicity Assessment

This protocol outlines a general workflow for assessing the toxicity of this compound in a mouse xenograft model.

  • Animal Model: Use immunocompromised mice (e.g., NSG) for tumor xenograft studies.

  • Dose Formulation: Solubilize this compound in a sterile, biocompatible vehicle (e.g., PBS).

  • Dose Administration: Administer this compound via intraperitoneal (IP) injection. A common dose is 15 mg/kg, administered 3 to 7 times per week.[8]

  • Monitoring:

    • Record body weight and clinical observations daily.

    • At the end of the study, collect blood via cardiac puncture for CBC and serum chemistry analysis.

    • Harvest major organs (liver, kidneys, spleen, lungs, heart) and fix in 10% formalin for histopathological examination.

  • Data Analysis: Compare all measured parameters between this compound-treated and vehicle-treated groups using appropriate statistical methods.

Assessment of Proliferation (Ki67 Immunohistochemistry)
  • Tissue Preparation: Fix tumor tissue in 10% formalin and embed in paraffin. Cut 4-µm sections.

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.[5]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[18]

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with a protein block solution.[18]

  • Primary Antibody: Incubate sections with a primary antibody against Ki67 overnight at 4°C.[5]

  • Secondary Antibody and Detection: Use an HRP-conjugated secondary antibody followed by a DAB substrate chromogen system for visualization.[1]

  • Counterstain: Counterstain nuclei with hematoxylin.[5]

  • Analysis: Quantify the percentage of Ki67-positive cells by manual counting or using image analysis software.

Assessment of Apoptosis (Annexin V/PI Staining of Ascites Cells)
  • Cell Preparation: Collect ascites fluid from the peritoneal cavity of treated and control mice. Isolate tumor cells by centrifugation.

  • Washing: Wash cells twice with cold PBS.[19]

  • Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI).[20]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[19][20][21]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[19] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Visualizations

ReACp53_Mechanism_of_Action cluster_untreated Untreated Cancer Cell with Mutant p53 cluster_treated This compound Treated Cell mut_p53_unfolded Partially Unfolded Mutant p53 aggregation Aggregation mut_p53_unfolded->aggregation Self-association inactive_agg Inactive Cytosolic Aggregates aggregation->inactive_agg no_transcription No Tumor Suppressor Gene Transcription inactive_agg->no_transcription Inhibition mut_p53_unfolded_t Partially Unfolded Mutant p53 This compound This compound mut_p53_unfolded_t->this compound soluble_p53 Soluble, Active WT-like p53 This compound->soluble_p53 Blocks Aggregation nucleus Nucleus soluble_p53->nucleus Translocation transcription Tumor Suppressor Gene Transcription nucleus->transcription Activation

Caption: Mechanism of this compound action.

Reactivated_p53_Signaling cluster_downstream Downstream p53 Targets This compound This compound mut_p53_agg Aggregated Mutant p53 This compound->mut_p53_agg Inhibits active_p53 Active WT-like p53 mut_p53_agg->active_p53 Restores p21 p21 active_p53->p21 puma PUMA active_p53->puma bax Bax active_p53->bax mdm2 MDM2 (Feedback Loop) active_p53->mdm2 cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) p21->cell_cycle_arrest apoptosis Apoptosis puma->apoptosis bax->apoptosis mdm2->active_p53 Inhibits

Caption: Downstream signaling of reactivated p53.

InVivo_Toxicity_Workflow cluster_analysis Terminal Analysis start Start: Tumor Xenograft Model treatment Randomize into Groups: - Vehicle Control - this compound Treatment start->treatment monitoring Daily Monitoring: - Body Weight - Clinical Observations treatment->monitoring endpoint Study Endpoint: - Euthanasia - Sample Collection monitoring->endpoint blood Blood Collection: - CBC - Serum Chemistry endpoint->blood organs Organ Harvest: - Histopathology endpoint->organs tumor Tumor Harvest: - Ki67 Staining - Apoptosis Assays endpoint->tumor data_analysis Data Analysis & Interpretation blood->data_analysis organs->data_analysis tumor->data_analysis

Caption: Experimental workflow for in vivo toxicity assessment.

References

Improving the stability and solubility of ReACp53 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and solubility of the ReACp53 peptide in experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with this compound.

ProblemPossible CauseRecommended Solution
Precipitation upon reconstitution of lyophilized peptide The peptide concentration is too high for the aqueous buffer. The pH of the buffer is not optimal for solubility.Reconstitute the lyophilized this compound in an alkaline buffer such as Phosphate Buffered Saline (PBS) at pH 8.5.[1] For higher concentrations, consider using a solvent system containing DMSO. A common formulation for in vivo use involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
Peptide precipitates out of solution during the experiment The experimental buffer is not compatible with the this compound stock solution. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final aqueous experimental buffer.When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain peptide solubility. It is recommended to add the DMSO stock solution to the experimental buffer slowly while vortexing. If precipitation persists, consider using a different buffer system or reducing the final peptide concentration.
Loss of this compound activity over time Improper storage of the stock solution. Multiple freeze-thaw cycles. The peptide is degrading in the solution.Store lyophilized this compound at -20°C for up to one year or at -80°C for up to two years.[3] Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[3] For short-term storage (up to one month), -20°C is acceptable.[3]
Inconsistent experimental results Inaccurate peptide concentration due to incomplete solubilization or degradation. Variability in experimental conditions.Ensure the peptide is fully dissolved before use. If necessary, brief sonication can aid dissolution.[2] Use fresh dilutions for each experiment from a properly stored stock solution. Maintain consistent buffer compositions, pH, and temperatures across experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended buffer for reconstituting lyophilized this compound?

For in vitro experiments, lyophilized this compound can be reconstituted in PBS at pH 8.5 to a stock concentration of 5 mM.[1] For in vivo studies, a common solvent is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which can achieve a solubility of at least 2.5 mg/mL.[2]

2. How should I store this compound?

  • Lyophilized powder: Store at -20°C for up to one year or -80°C for up to two years.[3]

  • Stock solutions: Aliquot and store at -80°C for up to 6 months or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.

3. What is the mechanism of action of this compound?

This compound is a cell-permeable peptide designed to inhibit the aggregation of mutant p53 proteins.[4][5] By binding to the aggregation-prone region of mutant p53, it prevents the formation of inactive amyloid-like aggregates and promotes the refolding of p53 into a more functional, wild-type-like conformation. This restoration of p53 function can lead to the reactivation of tumor suppressor pathways, including cell cycle arrest and apoptosis.[5]

4. What are the typical working concentrations of this compound?

For in vitro cell culture experiments, this compound is often used at concentrations ranging from 5 µM to 20 µM.[6][7] For in vivo studies, a dosage of 15 mg/kg administered via intraperitoneal injection has been reported.[2]

5. Can I use water to dissolve this compound?

While some suppliers suggest that this compound is soluble in water up to 25 mg/mL with the aid of ultrasound, it is generally recommended to use a buffered solution to ensure pH stability and optimal solubility.[2] For consistent results, PBS at pH 8.5 is a better choice for initial reconstitution for in vitro use.

This compound Solubility Data

Solvent/BufferAchievable ConcentrationApplicationReference
PBS (pH 8.5)5 mMIn vitro[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (0.96 mM)In vivo[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (0.96 mM)In vivo[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (0.96 mM)In vivo[2]
DMSO100 mg/mLStock Solution[3]
Water25 mg/mL (with sonication)Stock Solution[2]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Experiments

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening.

  • Prepare a sterile solution of Phosphate Buffered Saline (PBS) and adjust the pH to 8.5.

  • Add the appropriate volume of PBS (pH 8.5) to the vial to achieve a stock concentration of 5 mM.

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • If complete dissolution is not achieved, brief sonication in a water bath can be applied.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound for In Vivo Administration

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add 40% (by final volume) of PEG300 to the DMSO stock and mix thoroughly.

  • Add 5% (by final volume) of Tween-80 and mix until the solution is clear.

  • Add 45% (by final volume) of sterile saline to reach the final desired concentration and volume.

  • Mix the final solution thoroughly. If any precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

  • It is recommended to prepare this working solution fresh on the day of use.[2]

Visualizations

ReACp53_Mechanism_of_Action cluster_0 Mutant p53 Pathway cluster_1 This compound Intervention Mutant p53 (unfolded) Mutant p53 (unfolded) Aggregation Aggregation Mutant p53 (unfolded)->Aggregation Functional p53 Functional p53 Mutant p53 (unfolded)->Functional p53 Promotes Refolding Inactive Aggregates Inactive Aggregates Aggregation->Inactive Aggregates Loss of Function Loss of Function Inactive Aggregates->Loss of Function This compound This compound This compound->Aggregation Inhibits Tumor Suppression Tumor Suppression Functional p53->Tumor Suppression

Caption: Mechanism of this compound in inhibiting mutant p53 aggregation and restoring its function.

ReACp53_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Lyophilized this compound Lyophilized this compound Reconstitution Reconstitution Lyophilized this compound->Reconstitution Stock Solution (-80°C) Stock Solution (-80°C) Reconstitution->Stock Solution (-80°C) Dilution in Experimental Buffer Dilution in Experimental Buffer Stock Solution (-80°C)->Dilution in Experimental Buffer Cell Treatment (In Vitro) Cell Treatment (In Vitro) Dilution in Experimental Buffer->Cell Treatment (In Vitro) Animal Administration (In Vivo) Animal Administration (In Vivo) Dilution in Experimental Buffer->Animal Administration (In Vivo) Cell Viability Assays Cell Viability Assays Cell Treatment (In Vitro)->Cell Viability Assays Western Blot (p53, apoptosis markers) Western Blot (p53, apoptosis markers) Cell Treatment (In Vitro)->Western Blot (p53, apoptosis markers) Tumor Growth Measurement Tumor Growth Measurement Animal Administration (In Vivo)->Tumor Growth Measurement

Caption: General experimental workflow for using this compound.

References

Best practices for long-term storage of ReACp53 peptide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: ReACp53 Peptide

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of lyophilized this compound peptide?

For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C.[1][2][3] When stored at -20°C, the peptide is stable for up to three years.[4][5] For maximum stability, storing at -80°C is preferred.[2]

Q2: How should I store this compound peptide once it has been reconstituted in a solvent?

Reconstituted this compound peptide solutions should be stored at -80°C for long-term storage, where they can be stable for up to one year.[4] For shorter-term storage, -20°C is suitable for up to one month.[4][5][6] It is highly recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]

Q3: What solvents are recommended for reconstituting this compound peptide?

This compound peptide can be reconstituted in sterile, distilled water or DMSO.[4][7] For aqueous solutions, a concentration of up to 50 mg/mL can be achieved, though sonication may be required to facilitate dissolution.[7] For DMSO, a concentration of 10 mg/mL is achievable; it is important to use fresh, moisture-free DMSO.[4]

Q4: Can I store reconstituted this compound peptide at 4°C?

Storing reconstituted peptides at 4°C is generally not recommended for more than a few days to a week.[2] For any storage beyond a week, it is best to freeze the aliquots.

Q5: How can I prevent degradation of the this compound peptide during storage and handling?

To minimize degradation, always store the peptide in its lyophilized form at -20°C or -80°C until you are ready to use it.[1] When preparing to reconstitute, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[3] For peptides in solution, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5] Protect the peptide from light and moisture.[3]

Troubleshooting Guide

Issue 1: The this compound peptide will not fully dissolve in water.

  • Possible Cause: The peptide concentration may be too high, or the peptide may have formed aggregates.

  • Solution: Gentle warming (not exceeding 40°C) or sonication can aid in dissolving the peptide.[7][8] If solubility issues persist, consider reconstituting in a small amount of DMSO first, then diluting with your aqueous buffer.[8]

Issue 2: I am seeing a decrease in the peptide's activity in my experiments over time.

  • Possible Cause: The peptide may be degrading due to improper storage or handling. This can be caused by repeated freeze-thaw cycles, exposure to moisture, or oxidation.[3]

  • Solution: Ensure you are following the recommended storage conditions. Use single-use aliquots to avoid freeze-thaw cycles.[5] When reconstituting, use sterile, oxygen-free solvents if possible, especially if your peptide sequence is susceptible to oxidation.[8] Before use, allow the vial to equilibrate to room temperature before opening.[3]

Issue 3: I observe precipitation in my peptide solution after thawing.

  • Possible Cause: The peptide may have come out of solution during the freezing process.

  • Solution: Before use, ensure the solution is fully thawed and gently vortex or sonicate to redissolve any precipitate. Visually inspect the solution for clarity before use in your experiment.[9]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Peptide

FormStorage TemperatureDurationCitations
Lyophilized Powder-20°CUp to 3 years[4][5]
Lyophilized Powder-80°CSeveral years (Recommended for maximum stability)[2]
In Solvent (e.g., Water, DMSO)-20°CUp to 1 month[4][5][6]
In Solvent (e.g., Water, DMSO)-80°CUp to 1 year[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound Peptide

  • Equilibration: Before opening the vial, allow the lyophilized this compound peptide to warm to room temperature for at least 15-20 minutes, preferably in a desiccator.[3][10] This prevents moisture from condensing on the peptide.

  • Solvent Preparation: Prepare the desired sterile solvent (e.g., sterile distilled water or fresh, moisture-free DMSO).

  • Dissolution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. For example, to create a 10 mg/mL stock solution from 1 mg of peptide, add 100 µL of solvent.

  • Mixing: Gently swirl or vortex the vial to dissolve the peptide completely.[10] If necessary, sonicate the solution to aid dissolution.[7]

  • Aliquoting: Once fully dissolved, dispense the solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[4][5][6]

Mandatory Visualizations

ReACp53_Storage_Workflow cluster_0 Receiving and Initial Storage cluster_1 Reconstitution Protocol cluster_2 Working Solution Storage cluster_3 Experimental Use Receive Receive Lyophilized This compound Peptide Store_Lyophilized Store at -20°C or -80°C (Long-Term) Receive->Store_Lyophilized Immediate Storage Equilibrate Equilibrate Vial to Room Temperature Store_Lyophilized->Equilibrate Prepare for Use Reconstitute Reconstitute in Sterile Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Short_Term Store at -20°C (<= 1 Month) Aliquot->Store_Short_Term Store_Long_Term Store at -80°C (<= 1 Year) Aliquot->Store_Long_Term Thaw Thaw Aliquot Store_Short_Term->Thaw Store_Long_Term->Thaw Use Use in Experiment Thaw->Use

Caption: Workflow for long-term storage and handling of this compound peptide.

ReACp53_Mechanism cluster_0 Mutant p53 Pathway cluster_1 This compound Intervention cluster_2 Rescued p53 Pathway Mutant_p53 Mutant p53 Protein Aggregation Amyloid Aggregation Mutant_p53->Aggregation Loss_of_Function Loss of Tumor Suppressor Function Aggregation->Loss_of_Function Soluble_p53 Soluble, Wild-Type-Like p53 Aggregation->Soluble_p53 Rescues This compound This compound Peptide This compound->Aggregation Inhibits Restore_Function Restoration of Tumor Suppressor Function Soluble_p53->Restore_Function Apoptosis Apoptosis & Cell Cycle Arrest Restore_Function->Apoptosis

Caption: Mechanism of this compound in rescuing mutant p53 function.

References

How to control for the cell-penetrating peptide component of ReACp53

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ReACp53. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this cell-penetrating peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-penetrating peptide (CPP) designed to inhibit the aggregation of mutant p53 protein.[1][2][3] Many tumor-associated p53 mutations cause the protein to misfold and form amyloid-like aggregates, leading to a loss of its tumor suppressor function.[1][4] this compound is designed to specifically bind to the aggregation-prone segment of mutant p53, preventing its self-aggregation.[1][5] This action shifts the equilibrium towards the correctly folded, functional conformation of p53, thereby rescuing its wild-type activities such as inducing apoptosis and cell cycle arrest in cancer cells.[1][2][4]

Q2: How do I control for the effects of the cell-penetrating peptide (CPP) component of this compound?

To ensure that the observed biological effects are due to the specific p53-targeting sequence of this compound and not just its cell-penetrating ability, it is crucial to use appropriate negative controls. The two most common and recommended controls are:

  • Scrambled this compound Peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence. This is the most rigorous control as it has the same size and charge as this compound but lacks the specific p53-binding motif.[1]

  • Poly-arginine Tag Alone: The CPP component of this compound is a poly-arginine tag.[1][4] Using a peptide consisting of only this poly-arginine sequence helps to distinguish the effects of cell penetration and cationic charge from the specific action of the full this compound peptide.[1]

Studies have shown that neither the scrambled peptide nor the poly-arginine tag alone are effective in reducing the viability of cancer cells bearing mutant p53, demonstrating the sequence-specificity of this compound's action.[1]

Q3: What are the potential off-target effects of this compound?

While this compound is designed for specificity, potential off-target effects should be considered. Some studies suggest that this compound might have cytotoxic effects through mechanisms other than preventing p53 aggregation, potentially by interacting with p53 family members like p63 and p73.[1][6] Additionally, some effects on cell cycle transition in malignant cells have been suggested.[6] One study noted that this compound treatment could alter the response of cancer cells to other therapies, hinting at broader effects on cell survival pathways that may need further investigation.[4] Researchers should carefully evaluate the effects of this compound in their specific cellular context, including cell lines with wild-type p53 or p53-null cells, to identify any potential off-target activities.[1][7]

Q4: Is this compound toxic to normal cells or in vivo?

In vivo studies in mice have shown that this compound is well-tolerated at therapeutic doses.[1] Comprehensive analysis of blood counts, as well as kidney and liver function, did not reveal any significant alterations compared to vehicle-treated mice.[1] Furthermore, the anatomy of major organs was reportedly unaltered by the treatment.[1] In cell-based models, this compound specifically affects the viability of cancer cells with mutant p53, while having no effect on cells with normal p53.[1][7]

Troubleshooting Guides

Problem 1: No significant difference in cell viability is observed between this compound-treated and control groups.

  • Possible Cause 1: Incorrect Peptide Concentration.

    • Solution: The effective concentration of this compound can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Published studies have used concentrations in the range of 10 µM.[1][4]

  • Possible Cause 2: Presence of Serum.

    • Solution: Serum proteins can interfere with the activity of peptides. While this compound has been shown to be effective in the presence of serum, its efficacy might be reduced.[1] Consider reducing the serum concentration during treatment or performing the experiment in serum-free media for a defined period.

  • Possible Cause 3: Insufficient Treatment Duration.

    • Solution: The effects of this compound on cell viability may not be immediate. Ensure that the treatment duration is sufficient for the peptide to penetrate the cells and exert its effect. Experiments are often conducted with treatments lasting from 16 hours to several days.[1][2][4] Consecutive daily treatments have been shown to lower the effective concentration.[1]

  • Possible Cause 4: Cell Line Insensitivity.

    • Solution: this compound is most effective in cancer cells that harbor aggregating p53 mutations.[1] Confirm the p53 mutation status of your cell line. The peptide is not expected to have a significant effect on cells with wild-type p53 or p53-null cells.[1][7]

Problem 2: High background or non-specific effects are observed with control peptides.

  • Possible Cause 1: Cytotoxicity of the CPP.

    • Solution: At high concentrations, some cell-penetrating peptides can exhibit non-specific cytotoxicity. If the poly-arginine tag alone is causing cell death, reduce its concentration to a level where it does not affect cell viability on its own.

  • Possible Cause 2: Impurities in Peptide Preparations.

    • Solution: Ensure the purity of your synthesized peptides (this compound, scrambled control, and poly-arginine tag). Impurities could lead to unexpected biological effects. Use peptides from a reputable supplier and verify their purity.

  • Possible Cause 3: Issues with the Scrambled Control Design.

    • Solution: A poorly designed scrambled peptide might inadvertently contain motifs that have biological activity. Ensure your scrambled sequence is truly random and does not share significant homology with any known functional domains.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on Cell Viability

Cell Linep53 StatusThis compound ConcentrationTreatment DurationEffect on Cell ViabilityControl Peptides UsedReference
OVCAR3Mutant p53Concentration-dependentNot SpecifiedReduced cell viabilityScrambled this compound, poly-arginine tag[1]
S1 GODLMutant p53Concentration-dependentNot SpecifiedReduced cell viabilityScrambled this compound, poly-arginine tag[1]
CWRR1Mutant p5310 µMContinuousInhibited cell proliferationScrambled this compound[4]
DU145Mutant p5310 µMNot SpecifiedReduced clonogenic survivalScrambled this compound[4]
C4-2Wild-type p5310 µMContinuousInhibited cell proliferationScrambled this compound[4]

Table 2: In Vivo Efficacy of this compound on Tumor Growth

Cancer ModelAdministration RouteThis compound DosageTreatment DurationEffect on Tumor VolumeControl GroupsReference
OVCAR3 XenograftsIntraperitoneal15 mg/kg daily3 weeksTumor shrinkageVehicle, Scrambled this compound[1]
CWRR1 XenograftsNot SpecifiedNot SpecifiedNot SpecifiedInhibited tumor growthNot Specified[4]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., OVCAR3, S1 GODL) in 96-well plates at a density appropriate for the cell line's growth rate, to ensure they are in the exponential growth phase during treatment.

  • Peptide Preparation: Reconstitute this compound, scrambled control peptide, and poly-arginine tag in an appropriate solvent (e.g., sterile water or DMSO) to create stock solutions. Further dilute the peptides to the desired final concentrations in cell culture medium.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or the control peptides. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay followed by flow cytometry or fluorescence microscopy.

  • Data Analysis: Normalize the viability data to the vehicle-treated control group and plot the results to determine the EC50 values.

Protocol 2: Western Blot Analysis of p53 Target Gene Expression

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound or control peptides at the desired concentration and for the appropriate duration (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53 target proteins (e.g., p21, PUMA, NOXA) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Visualizations

ReACp53_Signaling_Pathway cluster_0 Untreated Cancer Cell with Mutant p53 cluster_1 This compound Treated Cell mut_p53_unfolded Unstable Mutant p53 (Unfolded) p53_aggregates p53 Aggregates (Inactive) mut_p53_unfolded->p53_aggregates Aggregation mut_p53_unfolded2 Unstable Mutant p53 (Unfolded) loss_of_function Loss of Tumor Suppressor Function p53_aggregates->loss_of_function This compound This compound This compound->mut_p53_unfolded2 Binds to Aggregation-Prone Segment functional_p53 Functional p53 (WT-like Conformation) mut_p53_unfolded2->functional_p53 Prevents Aggregation, Promotes Folding nucleus Nucleus functional_p53->nucleus Translocation p21_GADD45B p21, GADD45B, etc. nucleus->p21_GADD45B Transcriptional Activation apoptosis_arrest Apoptosis & Cell Cycle Arrest p21_GADD45B->apoptosis_arrest Experimental_Workflow_Controls cluster_treatments Experimental Groups cluster_assays Downstream Assays start Start Experiment This compound This compound (Test Article) start->this compound scrambled Scrambled this compound (Negative Control 1) start->scrambled poly_arg Poly-arginine Tag (Negative Control 2) start->poly_arg vehicle Vehicle (Baseline Control) start->vehicle cell_culture Treat Mutant p53 Cancer Cells This compound->cell_culture scrambled->cell_culture poly_arg->cell_culture vehicle->cell_culture viability Cell Viability Assay (e.g., MTT) cell_culture->viability western Western Blot (p53 targets) cell_culture->western facs Apoptosis Assay (e.g., Annexin V) cell_culture->facs analysis Data Analysis and Comparison viability->analysis western->analysis facs->analysis conclusion Conclusion on Sequence-Specific Effects analysis->conclusion

References

Validation & Comparative

A Comparative Analysis of ReACp53 and APR-246 (eprenetapopt) for Targeting Mutant p53 in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress, such as DNA damage, by inducing cell cycle arrest or apoptosis.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in over half of all tumors.[2][3] These mutations not only abrogate the tumor-suppressive functions of p53 but can also endow the mutant protein with novel oncogenic activities, contributing to tumor progression and therapeutic resistance.[4] Consequently, the restoration of wild-type p53 function in cancer cells harboring TP53 mutations represents a highly sought-after therapeutic strategy.

This guide provides a detailed comparison of two prominent investigational agents in this field: ReACp53, a cell-penetrating peptide designed to inhibit p53 aggregation, and APR-246 (eprenetapopt), a small molecule that aims to refold mutant p53 into a functional conformation.

Mechanism of Action: Two Distinct Approaches to p53 Reactivation

This compound and APR-246 employ fundamentally different strategies to rescue p53 function, targeting distinct pathological features of the mutant protein.

This compound: Targeting the Aggregated State of Mutant p53

A subset of p53 mutations, particularly those affecting the protein's structural stability, leads to its misfolding and subsequent aggregation into amyloid-like structures.[1][4] These aggregates are not only inactive but can also sequester and inactivate wild-type p53 and its family members, p63 and p73, through a dominant-negative effect.[4]

This compound is a cell-penetrating peptide specifically designed to inhibit this aggregation process. It is believed to bind to the aggregation-prone regions of the mutant p53 protein, preventing the formation of amyloid fibrils.[1][5] By disrupting these aggregates, this compound aims to shift the equilibrium back towards the soluble, monomeric form of p53, which can then refold into a functional, wild-type-like conformation.[1][6] This restored p53 can then translocate to the nucleus, activate its target genes, and induce apoptosis and cell cycle arrest in cancer cells.[1][4]

cluster_0 This compound Mechanism of Action mutant_p53 Mutant p53 aggregated_p53 Aggregated p53 mutant_p53->aggregated_p53 Aggregation soluble_p53 Soluble, Functional p53 aggregated_p53->soluble_p53 Disaggregation This compound This compound This compound->aggregated_p53 Inhibition nucleus Nucleus soluble_p53->nucleus Nuclear Translocation apoptosis Apoptosis & Cell Cycle Arrest nucleus->apoptosis Gene Transcription

Figure 1. this compound Signaling Pathway

APR-246 (eprenetapopt): Covalent Modification and Redox Modulation

APR-246 is a pro-drug that is spontaneously converted to its active compound, methylene quinuclidinone (MQ).[7][8] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53.[7][8] This covalent modification is thought to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and DNA-binding ability.[7][8]

In addition to its direct effect on p53, APR-246 has a multifaceted mechanism of action that includes the induction of oxidative stress.[9][10] MQ can bind to and deplete the intracellular antioxidant glutathione (GSH), leading to an accumulation of reactive oxygen species (ROS).[7][10] This increase in ROS can contribute to apoptosis and also induce ferroptosis, a form of iron-dependent programmed cell death.[7] Furthermore, APR-246 can inhibit thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox balance, further exacerbating oxidative stress.[7]

cluster_1 APR-246 (eprenetapopt) Mechanism of Action APR246 APR-246 MQ Methylene Quinuclidinone (MQ) APR246->MQ Conversion mutant_p53 Mutant p53 MQ->mutant_p53 Covalent Binding GSH Glutathione (GSH) MQ->GSH Binding restored_p53 Restored p53 Function mutant_p53->restored_p53 Refolding apoptosis Apoptosis restored_p53->apoptosis depleted_GSH Depleted GSH GSH->depleted_GSH ROS ↑ Reactive Oxygen Species (ROS) depleted_GSH->ROS ROS->apoptosis ferroptosis Ferroptosis ROS->ferroptosis

Figure 2. APR-246 Signaling Pathway

Preclinical Efficacy: An Indirect Comparison

Direct head-to-head preclinical studies of this compound and APR-246 are not available in the public domain. The following tables summarize the reported preclinical efficacy of each compound in various cancer models.

In Vitro Efficacy
CompoundCancer TypeCell Line/ModelAssayEndpointResultCitation(s)
This compound Ovarian CancerS1 GODLMTS AssayEC50Low micromolar range[6]
Ovarian CancerOVCAR3Organoid Viability (Annexin V/PI)% ApoptosisConcentration-dependent increase in apoptosis[7]
Prostate CancerCWRR1, DU145MTS AssayCell ViabilityDose-dependent decrease[5]
Prostate CancerC4-2, CWRR1Clonogenic SurvivalColony FormationSignificant reduction with 10 µM this compound[5]
APR-246 Ovarian CancerOVCAR-3Cell ViabilityIC50~2.43 µM[9]
Ovarian CancerA2780 (cisplatin-resistant)Cell ViabilityIC50Synergistic with cisplatin[9]
Esophageal Squamous Cell CarcinomaTE1, TE8, TE14MTT AssayIC50Dose-dependent decrease[9]
Esophageal Squamous Cell CarcinomaTE1, TE8, TE14Apoptosis (Annexin V)% ApoptosisSignificant increase with 20 µM APR-246[9]
In Vivo Efficacy
CompoundCancer TypeAnimal ModelTreatment RegimenEndpointResultCitation(s)
This compound Ovarian CancerOVCAR3 Xenograft (NSG mice)15 mg/kg IP daily for 3 weeksTumor Volume80-90% smaller tumor weight compared to control[7]
Ovarian CancerS1 GODL Patient-Derived Xenograft (IP)Daily IP injectionsTumor BurdenReduction of organ implants[7]
Prostate CancerCWRR1 Xenograft (NSG mice)Not specifiedTumor GrowthInhibition of tumor growth[5]
APR-246 Esophageal Squamous Cell CarcinomaTE8 Xenograft (BALB/c-nu mice)Not specifiedTumor VolumeSignificant tumor growth inhibition[9]
Ovarian CancerOVCAR3 XenograftNot specifiedTumor GrowthSynergistic with carboplatin[11]

Clinical Efficacy of APR-246 (eprenetapopt)

To date, this compound has not entered clinical trials. In contrast, APR-246 has undergone extensive clinical investigation, particularly in hematologic malignancies. The following table summarizes key results from a Phase Ib/II study of APR-246 in combination with azacitidine in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

IndicationClinical TrialTreatmentOverall Response Rate (ORR)Complete Remission (CR)Median Overall Survival (OS)Citation(s)
TP53-mutant MDS & AMLNCT03072043 (Phase Ib/II)APR-246 + Azacitidine71%44%10.8 months[8]
TP53-mutant MDSNCT03072043 (Phase Ib/II)APR-246 + Azacitidine73%50%10.4 months[8]
TP53-mutant AMLNCT03072043 (Phase Ib/II)APR-246 + Azacitidine64%36%10.8 months[8]

Experimental Protocols

This compound Experimental Protocols

Cell Viability Assay (MTS)

  • Cell Seeding: 1,000 cells/well were plated in a 96-well plate and incubated overnight.[5]

  • Treatment: Cells were treated with various concentrations of this compound for 72 hours.[5]

  • MTS Reagent Addition: After incubation, MTS reagent was added to each well and incubated for one hour.[5]

  • Measurement: The absorbance at 490 nm was measured using a microplate reader to determine the amount of soluble formazan, which is proportional to the number of viable cells.[5]

Apoptosis Assay (Annexin V/PI Staining)

  • Organoid Treatment: Organoids derived from cell lines or patient samples were treated with the indicated concentrations of this compound for 2 days.[7]

  • Staining: Organoids were dissociated and stained with Annexin V-FITC and Propidium Iodide (PI).[7]

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) was quantified by flow cytometry.[7]

In Vivo Ovarian Cancer Xenograft Model

  • Cell Implantation: OVCAR3 cells were suspended in Matrigel and injected subcutaneously into the flank of NSG mice.[7]

  • Treatment Initiation: For the minimal residual disease model, treatment was initiated on the same day as cell injection. For the established tumor model, tumors were allowed to grow for two weeks before treatment initiation.[7]

  • Dosing: Mice received daily intraperitoneal (IP) injections of 15 mg/kg this compound for three weeks.[7]

  • Tumor Measurement: Tumor volumes were monitored daily. At the end of the study, tumors were excised and weighed.[7]

cluster_2 This compound In Vivo Xenograft Workflow start Start cell_prep Prepare OVCAR3 cell suspension in Matrigel start->cell_prep injection Subcutaneous injection into NSG mice cell_prep->injection tumor_growth Allow tumors to establish (2 weeks) injection->tumor_growth treatment Daily IP injection of 15 mg/kg this compound (3 weeks) tumor_growth->treatment monitoring Daily tumor volume measurement treatment->monitoring endpoint Endpoint: Excise and weigh tumors monitoring->endpoint end End endpoint->end

Figure 3. this compound In Vivo Experimental Workflow
APR-246 (eprenetapopt) Experimental Protocols

Cell Viability Assay (PI Staining)

  • Cell Seeding: 3 x 104 suspension cells or 1 x 104 adherent cells were seeded into a 96-well plate.[1]

  • Treatment: Cells were treated with the indicated concentrations of APR-246 for 48 hours.[1]

  • Staining: Cells were stained with Propidium Iodide (PI).[1]

  • Flow Cytometry: The percentage of dead cells (PI positive) was measured by flow cytometry.[1]

Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Cells were incubated for 36-48 hours with APR-246 alone or in combination with other anticancer drugs.[9]

  • Staining: A 100 µL aliquot of cell suspension was mixed with 5 µL of Annexin V-FITC and 2.5 µL of PI and incubated for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Samples were analyzed by flow cytometry to quantify the percentage of apoptotic cells.[9]

Clinical Trial Protocol (NCT03072043)

  • Patient Population: Patients with TP53-mutant myelodysplastic syndromes (MDS) or acute myeloid leukemia (AML) with 20-30% marrow blasts.[8]

  • Treatment Regimen:

    • Phase Ib (Dose Escalation): APR-246 administered via intravenous (IV) infusion, with a starting dose of 50 mg/kg lean body weight.[11]

    • Combination Therapy: APR-246 on days 1-4 and azacitidine on days 4-10 (or days 4-5 and 8-12) of a 28-day cycle.[11]

  • Primary Endpoints: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and to assess the safety and efficacy of the combination therapy.[11]

  • Response Assessment: Response was evaluated according to the International Working Group (IWG) 2006 criteria for MDS and AML.[4]

cluster_3 APR-246 Clinical Trial Workflow (NCT03072043) start Start patient_enrollment Enroll patients with TP53-mutant MDS/AML start->patient_enrollment dose_escalation Phase Ib: Dose escalation of APR-246 patient_enrollment->dose_escalation combination_therapy Combination Therapy: APR-246 (Days 1-4) + Azacitidine (Days 4-10) in a 28-day cycle dose_escalation->combination_therapy response_assessment Assess response using IWG 2006 criteria combination_therapy->response_assessment safety_monitoring Monitor for adverse events combination_therapy->safety_monitoring endpoint_analysis Analyze ORR, CR, and OS response_assessment->endpoint_analysis safety_monitoring->endpoint_analysis end End endpoint_analysis->end

Figure 4. APR-246 Clinical Trial Workflow

Summary and Conclusion

This compound and APR-246 (eprenetapopt) represent two innovative and mechanistically distinct approaches to reactivating mutant p53 in cancer. This compound, a peptide-based therapeutic, focuses on the physical disruption of p53 aggregates, a pathological hallmark of certain p53 mutations. Its preclinical data in ovarian and prostate cancer models are promising, demonstrating target engagement and anti-tumor activity. However, it remains in the preclinical stage of development.

APR-246, a small molecule, has a more complex mechanism of action involving covalent modification of mutant p53 and modulation of the cellular redox environment. It has advanced further in clinical development, with significant efficacy demonstrated in patients with TP53-mutant MDS and AML. While it has shown preclinical activity in a range of solid tumors, including ovarian cancer, its clinical development in these indications is ongoing.

The choice between these or similar therapeutic strategies may ultimately depend on the specific type of TP53 mutation and the broader molecular context of the tumor. For instance, this compound may be particularly effective against aggregation-prone p53 mutants, while the broader mechanistic profile of APR-246 might offer advantages in a wider range of TP53-mutant cancers. Further research, including potential head-to-head preclinical studies and the continued clinical development of APR-246, will be crucial in defining the optimal therapeutic application of these p53-reactivating agents.

References

Unveiling the Power of ReACp53: A Guide to Confirming p53 Puncta Disaggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer. However, mutations in the p53 gene, present in over half of all human cancers, can lead to its inactivation and aggregation into cytosolic puncta, contributing to tumor progression. ReACp53, a cell-penetrating peptide, has emerged as a promising therapeutic agent designed to inhibit this aggregation and restore p53's tumor-suppressive functions. This guide provides a comprehensive comparison of methods to confirm the disaggregation of p53 puncta by this compound, supported by experimental data and detailed protocols.

Mechanism of Action: this compound and the Rescue of Mutant p53

Mutant p53 proteins can misfold and self-associate into amyloid-like aggregates, which appear as distinct puncta in the cytoplasm of cancer cells.[1] This aggregation sequesters p53, preventing its nuclear localization and function as a transcription factor. This compound is a rationally designed peptide that specifically targets the aggregation-prone region of p53.[1][2] By binding to this segment, this compound competitively inhibits the self-assembly of mutant p53, leading to the disaggregation of existing puncta and a shift in the equilibrium towards soluble, functional p53.[1][3] This restored p53 can then translocate to the nucleus, where it can induce the expression of target genes involved in cell cycle arrest, apoptosis, and tumor suppression.[4][5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mutant p53 Mutant p53 p53 Aggregates (Puncta) p53 Aggregates (Puncta) Mutant p53->p53 Aggregates (Puncta) Aggregation Soluble p53 Soluble p53 p53 Aggregates (Puncta)->Soluble p53 Disaggregation This compound This compound This compound->p53 Aggregates (Puncta) Inhibits Nuclear p53 Nuclear p53 Soluble p53->Nuclear p53 Translocation Target Genes Target Genes Nuclear p53->Target Genes Transcription Tumor Suppression Tumor Suppression Target Genes->Tumor Suppression Induces

Figure 1. Mechanism of this compound in p53 Puncta Disaggregation.

Quantitative Comparison of this compound Efficacy

The efficacy of this compound in disaggregating p53 puncta can be quantified through various experimental approaches. The following table summarizes key quantitative data from studies on this compound and compares its effects with other potential p53 disaggregating agents.

Treatment AgentCell Line / ModelAssayKey Quantitative FindingReference
This compound High-Grade Serous Ovarian Carcinoma (HGSOC) primary cellsImmunofluorescenceReduction in cells with p53 puncta from ~80% to 5-20% after 16-20h treatment.[1][6][1][6]
This compound HGSOC primary cellsImmunofluorescenceIncrease in cells with nuclear p53 from <10% to 70-100% after 16-20h treatment.[1][6][1][6]
This compound Prostate Cancer (PCa) cellsSDS-Resistance AssaySignificant reduction in high-molecular-weight p53 aggregates.[4][7][4][7]
This compound OVCAR-3 cellsImmunofluorescenceSignificant reduction in PAb240 (mutant p53 conformation) positive cells.[8][8]
ADH-6 MIA PaCa-2 cellsImmunofluorescenceReduction in PAb240-positive cells to ~24% of control at 10 µM.[9][9]
Resveratrol MDA-MB-231 and HCC-70 cellsImmunofluorescenceReduced colocalization between p53 and amyloid oligomers.[2][2]

Experimental Protocols for Confirming p53 Disaggregation

To validate the disaggregation of p53 puncta by this compound, a combination of imaging and biochemical techniques is recommended.

Immunofluorescence Staining for p53 Localization

This is the most direct method to visualize the reduction of cytosolic p53 puncta and the increase in nuclear p53.

Protocol:

  • Cell Culture and Treatment: Seed cancer cells expressing mutant p53 (e.g., OVCAR-3, patient-derived organoids) on coverslips or in imaging-compatible plates. Treat cells with this compound (typically 10-20 µM) for 16-24 hours.[1][10] Include a vehicle-treated control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against p53 (e.g., DO-1 for total p53, or PAb240 for mutant conformation) overnight at 4°C.[1][8]

  • Secondary Antibody Incubation: Wash cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of cells with cytosolic puncta and the percentage of cells with nuclear p53 staining in at least 3-5 different fields of view.[6]

Start Start Cell Seeding Cell Seeding Start->Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Fixation & Permeabilization Fixation & Permeabilization This compound Treatment->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Imaging & Quantification Imaging & Quantification Secondary Antibody->Imaging & Quantification End End Imaging & Quantification->End

Figure 2. Workflow for Immunofluorescence Analysis.
SDS-Resistant p53 Aggregation Assay

This biochemical assay confirms the reduction of high-molecular-weight, SDS-resistant p53 aggregates.

Protocol:

  • Cell Lysis: Treat cells with this compound as described above. Lyse the cells in a buffer containing a mild detergent.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Mix equal amounts of protein with non-reducing Laemmli buffer and load onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against p53, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system. A decrease in high-molecular-weight bands in this compound-treated samples indicates a reduction in p53 aggregates.[4][7]

Co-Immunoprecipitation (Co-IP)

Co-IP can be used to assess the interaction of p53 with itself (oligomerization) or with amyloid-specific antibodies.

Protocol:

  • Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody that recognizes amyloid oligomers (e.g., A11) or amyloid fibrils (e.g., OC) coupled to protein A/G beads overnight.[10][11]

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting for the presence of p53. A reduced p53 signal in the immunoprecipitates from this compound-treated cells indicates disaggregation.[11]

Downstream Functional Restoration

Confirmation of p53 puncta disaggregation should be complemented by assessing the restoration of its transcriptional activity.

This compound This compound p53 Disaggregation p53 Disaggregation This compound->p53 Disaggregation Nuclear Translocation Nuclear Translocation p53 Disaggregation->Nuclear Translocation p53 Target Gene Upregulation p53 Target Gene Upregulation Nuclear Translocation->p53 Target Gene Upregulation Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) p53 Target Gene Upregulation->Cell Cycle Arrest (G0/G1) Apoptosis Apoptosis p53 Target Gene Upregulation->Apoptosis

Figure 3. Downstream Effects of this compound Treatment.
Quantitative Real-Time PCR (qRT-PCR)

Measure the mRNA levels of canonical p53 target genes such as p21, MDM2, Noxa, and BAX. An upregulation of these genes following this compound treatment indicates restored transcriptional activity.[9][12]

Cell Cycle Analysis

Use flow cytometry to analyze the cell cycle distribution. An increase in the proportion of cells in the G0/G1 phase and a decrease in the G2/M phase is indicative of p53-mediated cell cycle arrest.[1]

Apoptosis Assays

Assess apoptosis through methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity. An increase in apoptotic cells confirms the restoration of p53's pro-apoptotic function.

Conclusion

Confirming the disaggregation of p53 puncta by this compound requires a multi-faceted approach. The combination of direct visualization of p53 relocalization through immunofluorescence, biochemical confirmation of reduced aggregation, and assessment of downstream functional restoration provides a robust validation of this compound's efficacy. This guide offers a framework for researchers to design and execute experiments that will rigorously evaluate the potential of this compound and other p53-targeting therapeutics in cancer research and drug development.

References

Assessing the Specificity of ReACp53 for Different p53 Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to stress, such as DNA damage, by inducing cell cycle arrest, senescence, or apoptosis.[1] Mutations in the TP53 gene, occurring in over half of all human cancers, often lead to the loss of this critical tumor-suppressive function and, in some cases, a gain of oncogenic functions. A significant portion of these mutations, particularly missense mutations, result in a conformationally unstable p53 protein that is prone to aggregation into amyloid-like structures.[2][3] This aggregation sequesters the protein in a non-functional state and can exert a dominant-negative effect on any remaining wild-type p53.

ReACp53 is a cell-penetrating peptide designed to specifically inhibit the aggregation of mutant p53, thereby restoring its native conformation and tumor-suppressive activities.[2][4] This guide provides a comparative assessment of this compound's specificity for different p53 mutations, supported by experimental data, and contrasts its performance with other p53-reactivating compounds.

Mechanism of Action of this compound

This compound was rationally designed to target a specific aggregation-prone segment within the p53 DNA-binding domain (amino acids 252-258).[4] By binding to this region, this compound is proposed to act as a "cap," preventing the initiation of the amyloidogenic cascade. This intervention shifts the equilibrium from the aggregated, inactive state towards the soluble, monomeric, and functional conformation of p53.[2] Once restored, the wild-type-like p53 can translocate to the nucleus, bind to the promoter regions of its target genes, and induce downstream pathways leading to cell cycle arrest and apoptosis.[4]

dot

ReACp53_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mutant_p53 Mutant p53 (Misfolded/Unstable) p53_aggregate p53 Aggregates (Inactive) mutant_p53->p53_aggregate Aggregation wt_like_p53 Wild-Type-like p53 (Functional) mutant_p53->wt_like_p53 Refolding p53_aggregate->wt_like_p53 Disaggregation This compound This compound This compound->mutant_p53 Stabilizes This compound->p53_aggregate Inhibits wt_like_p53_nucleus Wild-Type-like p53 wt_like_p53->wt_like_p53_nucleus Nuclear Translocation p53_target_genes p53 Target Genes (e.g., p21, PUMA, BAX) cell_cycle_arrest Cell Cycle Arrest p53_target_genes->cell_cycle_arrest apoptosis Apoptosis p53_target_genes->apoptosis wt_like_p53_nucleus->p53_target_genes Transcriptional Activation

Figure 1: Mechanism of Action of this compound.

Specificity of this compound for p53 Mutations

Experimental evidence suggests that this compound is most effective against aggregation-prone p53 mutants. Its efficacy has been demonstrated in various cancer cell lines and patient-derived organoids harboring different TP53 mutations.

Quantitative Data on this compound Efficacy

The following table summarizes the observed effects of this compound on cell lines with different p53 mutation statuses. Due to the limited availability of directly comparable IC50/EC50 values across a wide range of mutations in single studies, the data is presented to highlight the differential effects observed.

Cell Line/Modelp53 Mutation StatusThis compound ConcentrationObserved EffectReference
S1 GODL (HGSOC)R248Q (contact)EC50 ≈ 5-10 µMDecreased cell viability.[2]
OVCAR3 (Ovarian)R248Q (contact)5 µMIncreased p21 and MDM2 transcription.[5]
DU145 (Prostate)P223L, V274F (structural)10 µMDecreased cell viability, reduced p53 protein levels.[4]
CWRR1 (Prostate)R273H (contact), Q331R10 µMDecreased cell viability, induced p53 ubiquitination.[4]
C4-2 (Prostate)Wild-Type10 µMNo significant effect on cell viability, slight increase in p21 transcripts.[4]
PC-3 (Prostate)p53-null10 µMNo significant effect on cell viability.[4]
UtFIB + R175HR175H (structural)2 daysInduced rapid cell death.[2]
HGSOC Patient OrganoidsVarious mutations10 µMInduced cell death in mutant p53 organoids.[2]

Note: EC50 and IC50 values can vary depending on the assay conditions, cell line, and treatment duration. The data presented should be interpreted as indicative of this compound's preferential activity against mutant p53.

Comparison with Other p53 Reactivators

Several other small molecules have been developed to reactivate mutant p53, each with a distinct mechanism of action. Here, we compare this compound with two prominent examples: APR-246 (eprenetapopt) and COTI-2.

FeatureThis compoundAPR-246 (eprenetapopt)COTI-2
Mechanism of Action Peptide-based inhibitor of p53 aggregation.[2][4]Prodrug converted to methylene quinuclidinone (MQ), which covalently modifies cysteine residues in mutant p53, leading to its refolding.Third-generation thiosemicarbazone that chelates zinc, leading to the refolding of mutant p53. May also have p53-independent effects.
Specificity Primarily targets aggregation-prone structural and contact mutants.[1] Less effective on wild-type or p53-null cells.[4]Broad activity against various p53 mutants, particularly those with cysteine mutations. Can also affect wild-type p53.Shows activity against a range of p53 mutants.[6]
Reported Effects Induces apoptosis, cell cycle arrest, and reduces tumor growth.[2][4]Restores wild-type conformation and transcriptional activity, leading to apoptosis.[6]Reactivates mutant p53 to a wild-type form, induces apoptosis, and inhibits tumor growth.[6]
Clinical Development PreclinicalPhase III clinical trialsPhase I clinical trials

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to assess the specificity of this compound.

Immunofluorescence for p53 Aggregation and Localization

This protocol allows for the visualization of p53 aggregation (as puncta) and its subcellular localization.

dot

IF_Workflow start Start: Cancer cells on coverslips step1 Treat with this compound or vehicle control start->step1 step2 Fix with 4% Paraformaldehyde step1->step2 step3 Permeabilize with 0.1% Triton X-100 step2->step3 step4 Block with 5% BSA step3->step4 step5 Incubate with primary antibody (e.g., anti-p53, anti-amyloid) step4->step5 step6 Incubate with fluorescent secondary antibody step5->step6 step7 Counterstain nuclei with DAPI step6->step7 step8 Mount on slides step7->step8 end Image with fluorescence microscope step8->end

Figure 2: Immunofluorescence Workflow.

Materials:

  • Cancer cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., mouse anti-p53 [DO-1], rabbit anti-amyloid oligomer [A11])

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 16-24 hours).[2]

  • Wash cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[10]

  • Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on glass slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

SDS-PAGE and Western Blotting for p53 Expression

This protocol is used to determine the total levels of p53 protein in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-p53 [DO-1])

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation.

  • Determine the protein concentration of the supernatant.

  • Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.[11]

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cells

  • 96-well plates

  • This compound

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound.

  • Incubate for the desired period (e.g., 72 hours).[4]

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]

  • Measure the absorbance at 490 nm using a plate reader.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50/IC50 values.

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring aggregation-prone p53 mutations. Its specificity lies in its ability to target the molecular event of p53 aggregation, thereby restoring the tumor suppressor's normal function. While direct quantitative comparisons with other p53 reactivators are still emerging, the available data indicates that this compound is highly effective in preclinical models against specific mutant p53 backgrounds. Further research, including comprehensive comparative studies and clinical trials, will be crucial to fully elucidate its therapeutic potential and define its place in the landscape of p53-targeted cancer therapies. The detailed protocols provided in this guide should aid researchers in the continued investigation and validation of this compound and other novel p53-reactivating compounds.

References

A Head-to-Head Battle for p53 Reactivation: A Comparative Guide to ReACp53 and Other Promising Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest to reactivate the tumor suppressor protein p53, often called the "guardian of the genome," is a critical frontier in oncology. The mutation of the p53 gene is one of the most frequent genetic alterations in human cancers, leading to uncontrolled cell growth and tumor progression. A new wave of therapeutic compounds aims to restore the normal function of mutant p53, offering a promising strategy to combat a wide array of cancers. This guide provides a side-by-side comparison of ReACp53, a novel peptide-based approach, with other leading p53 reactivating compounds in development, supported by experimental data.

This comprehensive analysis delves into the mechanisms of action, in vitro efficacy, and in vivo anti-tumor activity of this compound, APR-246 (eprenetapopt), ZMC-1, COTI-2, and NSC 319726. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing signaling pathways, this guide offers an objective resource to inform research and development decisions in the field of p53-targeted cancer therapy.

Mechanism of Action: Diverse Strategies to Awaken the Guardian

The p53 reactivating compounds employ distinct strategies to restore the tumor-suppressive functions of the p53 protein.

This compound: This cell-penetrating peptide is designed to specifically inhibit the aggregation of mutant p53.[1][2][3][4][5][6] Many p53 mutations lead to protein misfolding and aggregation into inactive amyloid-like structures.[7] this compound works by binding to the aggregation-prone regions of mutant p53, preventing the formation of these aggregates and allowing the protein to refold into its active, wild-type-like conformation.[1][8] This restored p53 can then translocate to the nucleus and induce the expression of target genes involved in apoptosis and cell cycle arrest.[9][10]

APR-246 (eprenetapopt): This first-in-class small molecule is a prodrug that converts to the active compound methylene quinuclidinone (MQ).[10][11][12] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, leading to its refolding and the restoration of its wild-type conformation and function.[3][11][12][13] APR-246 has also been shown to exert p53-independent effects by inducing oxidative stress and inhibiting thioredoxin reductase 1 (TrxR1).[1][14]

ZMC-1 and NSC 319726: These compounds belong to the thiosemicarbazone family and act as zinc metallochaperones.[15][16][17][18] Many p53 mutations, particularly the R175H hotspot mutation, impair the protein's ability to bind zinc, an essential cofactor for its structural stability and DNA-binding activity.[15][18][19] ZMC-1 and NSC 319726 function by increasing the intracellular concentration of bioavailable zinc and facilitating its delivery to mutant p53, thereby restoring the protein's native conformation and transcriptional activity.[4][15][16][17][18] Their mechanism also involves the generation of reactive oxygen species (ROS), which can contribute to their anti-cancer effects.[4][16]

COTI-2: This third-generation thiosemicarbazone demonstrates a dual mechanism of action. It has been shown to reactivate mutant p53, leading to the induction of apoptosis.[20][21][22] Additionally, COTI-2 exhibits p53-independent anti-tumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway.[20][22] More recent evidence suggests that COTI-2 may also function as a zinc chaperone, similar to ZMC-1.[13]

In Vitro Efficacy: A Look at the Numbers

The following tables summarize the in vitro activity of these compounds against various cancer cell lines, focusing on their half-maximal inhibitory concentrations (IC50) for cell growth and their ability to induce apoptosis.

Table 1: Comparative in vitro cytotoxicity (IC50) of p53 Reactivating Compounds

CompoundCell LineCancer Typep53 StatusIC50 (µM)Reference(s)
COTI-2 HNSCC cell linesHead and NeckMutant0.0096 - 0.37[7]
SW480ColorectalMutant0.56[9]
Multiple Cell LinesVariousVariousNanomolar range[21]
NSC 319726 FibroblastsN/Ap53R175H0.008[19][23]
TOV112DOvarianp53R175HNot specified[24]
APR-246 Various Breast CancerBreastMutant10 - 50[8]
ZMC-1 TOV112DOvarianp53R175H~1[10]
This compound OVCAR3, S1 GODLOvarianMutantConcentration-dependent reduction in viability[1]

Note: IC50 values can vary significantly based on the assay used and the duration of treatment. Direct comparison across different studies should be made with caution.

Table 2: Apoptosis Induction by p53 Reactivating Compounds

CompoundCell LineCancer Typep53 StatusApoptosis InductionReference(s)
COTI-2 SHP-77Small Cell LungMutant40-47% early apoptosis at IC50[9][21]
JurkatLeukemiaMutantSignificant increase after 6h[22][25]
NSC 319726 TOV112DOvarianp53R175HInduction of apoptosis[24]
APR-246 SCLC cell linesSmall Cell LungMutantIncreased fraction of cells with fragmented DNA[1]
ZMC-1 p53R175H expressing cellsVariousp53R175Hp53-mediated apoptosis[16]
This compound HGSOC organoidsOvarianMutantIncreased cell death[1]

In Vivo Anti-Tumor Activity: From Bench to Preclinical Models

The efficacy of these compounds has also been evaluated in animal models of cancer, providing crucial insights into their therapeutic potential.

Table 3: In Vivo Tumor Growth Inhibition by p53 Reactivating Compounds

CompoundXenograft ModelCancer Typep53 StatusTumor Growth InhibitionReference(s)
This compound OVCAR3OvarianMutant80-90% reduction in tumor burden[1]
CWRR1ProstateMutantSignificant suppression of tumor growth[10][26]
COTI-2 HT-29ColorectalMutantSignificant inhibition at 10 mg/kg[20][22]
SHP-77Small Cell LungMutantSignificant inhibition at 3 mg/kg[20][21]
MDA-MB-231BreastMutant56.8% - 78.0% inhibition[27]
NSC 319726 TOV112DOvarianp53R175HSignificant inhibition at 1 mg/kg[24]
APR-246 A2780-CP20OvarianMutant21% inhibition with single treatment[1]
ZMC-1 p53R175H expressing xenograftsVariousp53R175HInhibition of tumor growth[17]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described, the following diagrams are provided in Graphviz DOT language.

p53_Reactivation_Pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_compounds p53 Reactivating Compounds cluster_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation, Hypoxia p53_mut Mutant p53 (Misfolded/Aggregated) Stress->p53_mut Induces p53_wt Wild-Type p53 (Active Conformation) MDM2 MDM2 p53_mut->MDM2 Evades Degradation p53_wt->MDM2 Induces Apoptosis Apoptosis p53_wt->Apoptosis CellCycleArrest Cell Cycle Arrest p53_wt->CellCycleArrest DNA_Repair DNA Repair p53_wt->DNA_Repair MDM2->p53_wt Degrades This compound This compound This compound->p53_mut Inhibits Aggregation APR246 APR-246 APR246->p53_mut Refolds ZMC1 ZMC-1 / NSC 319726 ZMC1->p53_mut Restores Zn Binding COTI2 COTI-2 COTI2->p53_mut Reactivates

Caption: General signaling pathway of p53 reactivation by various compounds.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CellCulture Cancer Cell Lines (Mutant p53) CompoundTreatment Treat with p53 Reactivator CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTS) CompoundTreatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CompoundTreatment->ApoptosisAssay IC50 Determine IC50 ViabilityAssay->IC50 ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant Xenograft Establish Tumor Xenografts in Mice InVivoTreatment Treat Mice with p53 Reactivator Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Volume InVivoTreatment->TumorMeasurement TumorInhibition Calculate Tumor Growth Inhibition TumorMeasurement->TumorInhibition

Caption: General experimental workflow for evaluating p53 reactivating compounds.

Detailed Experimental Protocols

A summary of the methodologies for the key experiments cited in this guide is provided below.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the p53 reactivating compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration.[14][21][28][29]

Apoptosis Assay (Annexin V Staining)

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with the p53 reactivating compound at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2][15][23][30]

In Vivo Tumor Xenograft Study

Xenograft models in immunocompromised mice are used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the p53 reactivating compound via the appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) according to the specified dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (width² x length)/2.

  • Data Analysis: At the end of the study, compare the average tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.[31]

Conclusion

The reactivation of mutant p53 represents a highly attractive therapeutic strategy for a broad range of cancers. The compounds discussed in this guide, including this compound, APR-246, ZMC-1, COTI-2, and NSC 319726, showcase the diverse and innovative approaches being taken to restore the function of this critical tumor suppressor. While all of these compounds have demonstrated promising preclinical activity, they differ in their mechanisms of action, potency, and the specific types of p53 mutations they target.

This compound's unique anti-aggregation mechanism offers a novel therapeutic avenue, particularly for cancers characterized by amyloid-like p53 aggregates. The small molecules APR-246, ZMC-1, COTI-2, and NSC 319726 have also shown significant potential, with APR-246 advancing into late-stage clinical trials.

The data presented in this guide highlights the importance of continued research to further elucidate the efficacy and safety of these compounds. Head-to-head preclinical studies and well-designed clinical trials will be crucial to determine the optimal therapeutic applications for each of these promising p53 reactivators and to ultimately bring new hope to patients with p53-mutant cancers.

References

Restoring p53 Function: A Comparative Guide to Aggregation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of ReACp53 and other therapeutic agents designed to inhibit the aggregation of the tumor suppressor protein p53. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for cancer therapy.

Mutations in the p53 gene are present in over half of all human cancers, often leading to the misfolding and aggregation of the p53 protein. These aggregates not only lose their tumor-suppressive functions but can also gain new oncogenic activities. Consequently, strategies to inhibit p53 aggregation and restore its normal function represent a promising avenue for cancer treatment. This guide focuses on the quantitative analysis of this compound, a rationally designed peptide inhibitor, and compares its performance with other known p53 aggregation inhibitors.

Mechanism of Action: this compound

This compound is a cell-penetrating peptide designed to specifically inhibit the amyloid-like aggregation of mutant p53.[1] Its mechanism of action is centered on binding to the aggregation-prone region of the p53 core domain, thereby preventing the conformational changes that lead to the formation of inactive aggregates.[2] By blocking this aggregation pathway, this compound shifts the equilibrium back towards the soluble, functional conformation of p53, which can then re-enter the nucleus, regulate target genes, and induce cell cycle arrest and apoptosis.[1][2]

Quantitative Comparison of p53 Aggregation Inhibitors

The efficacy of this compound in inhibiting p53 aggregation and inducing apoptosis has been quantitatively evaluated and compared with other compounds. The following tables summarize the key performance data from published studies.

Compound Assay Cell Line/System Concentration Effect Reference
This compoundImmunofluorescence (Puncta Quantification)Primary High-Grade Serous Ovarian Carcinoma (HGSOC) CellsNot specifiedReduction in cells with p53 puncta (aggregates) to 5-20% after 16-20 hours of treatment.[2]
This compoundAnnexin V/PI Staining (Apoptosis Assay)MIA PaCa-2 (Pancreatic Cancer Cells)Not specified75.7 ± 1.1% of cells in early apoptosis; 2.0 ± 0.2% of cells in late apoptosis.[3]
ADH-6Annexin V/PI Staining (Apoptosis Assay)MIA PaCa-2 (Pancreatic Cancer Cells)Not specified11.4 ± 0.9% of cells in early apoptosis; 77.9 ± 1.3% of cells in late apoptosis.[3]
PRIMA-1Anti-amyloid Oligomer Antibody AssayMDA-MB-231 (Breast Cancer Cells)25-100 µMDose-dependent reduction in amyloid oligomer levels.[4]
PRIMA-1 & MQIn vitro Aggregation AssayRecombinant p53 Core Domain (WT and R248Q mutant)100 µMStronger inhibition of the mutant p53 aggregation compared to wild-type.[4]

Table 1: Quantitative comparison of the efficacy of p53 aggregation inhibitors.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in p53 aggregation and its inhibition, the following diagrams have been generated using the Graphviz (DOT language).

p53_aggregation_pathway cluster_0 Cellular Stress cluster_1 p53 Aggregation cluster_2 Inhibition by this compound DNA Damage DNA Damage Wild-type p53 Wild-type p53 Oncogene Activation Oncogene Activation Mutant p53 (Unfolded) Mutant p53 (Unfolded) Wild-type p53->Mutant p53 (Unfolded) Mutation p53 Oligomers p53 Oligomers Mutant p53 (Unfolded)->p53 Oligomers This compound This compound Mutant p53 (Unfolded)->this compound p53 Amyloid Aggregates p53 Amyloid Aggregates p53 Oligomers->p53 Amyloid Aggregates Loss of Function Loss of Function p53 Amyloid Aggregates->Loss of Function Gain of Function Gain of Function p53 Amyloid Aggregates->Gain of Function Soluble, Functional p53 Soluble, Functional p53 This compound->Soluble, Functional p53 Blocks Aggregation Tumor Suppression Tumor Suppression Soluble, Functional p53->Tumor Suppression

Caption: p53 aggregation pathway and inhibition by this compound.

experimental_workflow cluster_0 Cell Culture & Treatment cluster_1 Aggregation Analysis cluster_2 Functional Analysis Cancer Cell Lines (mutant p53) Cancer Cell Lines (mutant p53) Treatment with Inhibitor (e.g., this compound) Treatment with Inhibitor (e.g., this compound) Cancer Cell Lines (mutant p53)->Treatment with Inhibitor (e.g., this compound) Immunofluorescence Immunofluorescence Treatment with Inhibitor (e.g., this compound)->Immunofluorescence Proximity Ligation Assay (PLA) Proximity Ligation Assay (PLA) Treatment with Inhibitor (e.g., this compound)->Proximity Ligation Assay (PLA) p53-Seprion-ELISA p53-Seprion-ELISA Treatment with Inhibitor (e.g., this compound)->p53-Seprion-ELISA Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with Inhibitor (e.g., this compound)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Treatment with Inhibitor (e.g., this compound)->Cell Cycle Analysis Gene Expression Analysis Gene Expression Analysis Treatment with Inhibitor (e.g., this compound)->Gene Expression Analysis

Caption: Experimental workflow for quantifying p53 aggregation inhibition.

Detailed Experimental Protocols

A variety of techniques are employed to quantify p53 aggregation and the efficacy of inhibitors. The following are detailed methodologies for key experiments cited in the comparison.

Immunofluorescence for p53 Puncta Quantification

This method is used to visualize and quantify intracellular p53 aggregates, which often appear as distinct puncta.

  • Cell Culture and Treatment: Cancer cells harboring mutant p53 are cultured on coverslips and treated with this compound or other inhibitors at desired concentrations and for specific durations (e.g., 16-20 hours).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 in PBS.

  • Immunostaining: Cells are incubated with a primary antibody specific for p53 (e.g., DO-1). Following washes, a fluorescently labeled secondary antibody is applied.

  • Microscopy and Quantification: Coverslips are mounted and imaged using a fluorescence microscope. The number of cells exhibiting p53 puncta is counted across multiple fields of view and expressed as a percentage of the total number of cells.

Proximity Ligation Assay (PLA)

PLA is a highly sensitive and specific method for the in situ detection of protein-protein interactions and can be adapted to detect protein aggregates.[5]

  • Cell Preparation: Cells are prepared similarly to immunofluorescence up to the primary antibody incubation step.

  • Primary Antibody Incubation: Two primary antibodies that recognize p53 are used.

  • PLA Probe Incubation: PLA probes, which are secondary antibodies conjugated to oligonucleotides, are added. When the probes are in close proximity (as in an aggregate), the oligonucleotides can be ligated.

  • Ligation and Amplification: A ligase is added to join the oligonucleotides, forming a circular DNA template. This is followed by rolling-circle amplification to generate a long DNA product.

  • Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, and the signals (visible as distinct spots) are detected by fluorescence microscopy. The number of spots per cell is quantified.

p53-Seprion-ELISA

This is a high-throughput method for the specific quantification of aggregated p53.

  • Plate Coating: ELISA plates are coated with a Seprion ligand, which specifically captures aggregated proteins.

  • Sample Incubation: Cell lysates are added to the wells and incubated to allow the capture of p53 aggregates by the ligand.

  • Detection: A primary antibody against p53 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Quantification: A substrate for HRP is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the amount of aggregated p53 in the sample.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify the induction of apoptosis following treatment with p53 aggregation inhibitors.

  • Cell Treatment: Cells are treated with the inhibitor of interest.

  • Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) are determined based on their fluorescence.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cancers harboring aggregating p53 mutants. Quantitative analyses show its ability to effectively reduce p53 aggregates and restore its apoptotic function. While direct comparative data with other inhibitors like PRIMA-1 in the same experimental setup is still emerging, the available evidence positions this compound as a promising candidate for further preclinical and clinical investigation. The methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of p53 aggregation inhibitors, which will be crucial for the development of novel cancer therapies targeting this critical tumor suppressor pathway.

References

Validating the On-Target Effects of ReACp53: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments to validate the on-target effects of ReACp53, a peptide designed to rescue mutant p53 function by inhibiting its aggregation. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with an alternative p53-reactivating molecule, APR-246 (eprenetapopter).

Introduction to this compound and its Mechanism of Action

The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its function and promoting tumor growth. Many p53 mutations lead to protein misfolding and aggregation, rendering the protein inactive. This compound is a cell-penetrating peptide designed to specifically bind to the aggregation-prone region of mutant p53, preventing its aggregation and promoting its refolding into a functional, wild-type-like conformation.[1] This restored p53 can then translocate to the nucleus, activate its target genes, and induce cell cycle arrest and apoptosis in cancer cells.[1][2]

Alternative Molecule: APR-246 (Eprenetapopt)

APR-246 is a small molecule that can also reactivate mutant p53. Its mechanism of action involves covalent modification of cysteine residues in the p53 core domain, leading to the refolding of the mutant protein and restoration of its tumor-suppressive functions.[3][4][5] APR-246 has been evaluated in clinical trials and serves as a relevant comparator for novel p53-targeting therapeutics.[5]

Key Control Experiments for Validating On-Target Effects

To rigorously validate the on-target effects of this compound, a series of control experiments are essential. These controls help to distinguish the specific effects of this compound on mutant p53 from off-target or non-specific effects.

Negative Controls
  • Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a random sequence is the most critical negative control.[1] This control demonstrates that the biological activity of this compound is dependent on its specific sequence and not merely on its chemical properties. The scrambled peptide should not induce the same level of cell death or p53 target gene activation as this compound.[1]

  • Vehicle Control: The solvent used to dissolve this compound (e.g., PBS or DMSO) should be tested alone to ensure it does not have any effect on the cells.

  • Untreated Cells: A population of cells that does not receive any treatment serves as a baseline for all measurements.

Specificity Controls
  • Wild-Type p53 Cell Lines: To demonstrate that this compound specifically targets mutant p53, its effects should be tested on cancer cell lines that express wild-type p53 (e.g., MCF7).[6] this compound is expected to have minimal or no effect on cell viability and p53 signaling in these cells.[6]

  • p53-Null Cell Lines: Cell lines that do not express p53 can also be used to confirm that the effects of this compound are p53-dependent.

Comparative Performance Data

The following tables summarize quantitative data from studies on this compound and provide a comparison with APR-246 where data is available.

Table 1: Effect of this compound on Cell Viability (MTS Assay)

Cell Linep53 StatusTreatmentConcentration (µM)% Cell Viability (relative to control)EC50 (µM)Citation
S1 GODLMutantThis compound10~40%~5-10[1]
S1 GODLMutantScrambled Peptide10~100%> 20[1]
OVCAR3MutantThis compound10Significantly ReducedNot Reported[1]
MCF7Wild-TypeThis compoundNot SpecifiedNo significant effectNot Reported[6]

Table 2: Induction of Apoptosis by this compound

Cell Linep53 StatusTreatmentConcentration (µM)Assay% Apoptotic/Necrotic CellsCitation
OVCAR3MutantThis compound10YO-PRO-1/PI StainingIncreased proportion of positive cells[1]
OVCAR3MutantScrambled Peptide10YO-PRO-1/PI StainingNo significant increase[1]
S1 GODLMutantThis compound10YO-PRO-1/PI Staining~30-40%[1]

Table 3: Activation of p53 Target Genes by this compound

Cell Linep53 StatusTreatmentTarget GeneFold Induction (mRNA)Citation
OVCAR3MutantThis compoundp21Significant Increase[6]
OVCAR3MutantThis compoundMDM2Significant Increase[6]
MCF7Wild-TypeThis compoundp21No Significant Increase[6]
MCF7Wild-TypeThis compoundMDM2No Significant Increase[6]

Table 4: Comparison of this compound and APR-246

FeatureThis compoundAPR-246 (Eprenetapopt)
Molecule Type Cell-penetrating peptideSmall molecule
Mechanism of Action Inhibits mutant p53 aggregationCovalently modifies cysteines in mutant p53 to promote refolding
Primary Target Aggregation-prone region of mutant p53Cysteine residues in the p53 core domain
Reported On-Target Effects Restores p53 nuclear localization, induces apoptosis and cell cycle arrest, activates p53 target genesRestores wild-type p53 conformation and function, induces apoptosis
Negative Control Scrambled peptideNot applicable (small molecule)
Specificity Selective for cells with aggregated mutant p53Active in cells with various p53 mutations
Clinical Development PreclinicalPhase III clinical trials

Experimental Protocols

Cell Viability Assay (MTS Assay)

Purpose: To quantify the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., OVCAR3, S1 GODL) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, scrambled peptide control, or vehicle control. Incubate for the desired time period (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (YO-PRO-1/PI Staining)

Purpose: To visualize and quantify the induction of apoptosis and necrosis by this compound.

Protocol:

  • Cell Treatment: Treat cells grown on coverslips or in multi-well plates with this compound, scrambled peptide, or staurosporine (as a positive control for apoptosis) for a specified time (e.g., 24 hours).

  • Staining: Wash the cells with PBS and then incubate with a solution containing YO-PRO-1 (stains early apoptotic cells with compromised plasma membranes) and Propidium Iodide (PI, stains late apoptotic and necrotic cells with permeable membranes).

  • Imaging: Visualize the stained cells using a fluorescence microscope.

  • Quantification (Optional): For a quantitative analysis, use flow cytometry to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Immunofluorescence for p53 Localization

Purpose: To visualize the subcellular localization of p53 and determine if this compound treatment promotes its nuclear translocation.

Protocol:

  • Cell Culture and Treatment: Grow cells on sterile coverslips and treat with this compound or scrambled peptide.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for p53 (e.g., DO-1 clone) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

Visualizing Pathways and Workflows

p53_signaling_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects Stress DNA Damage, Oncogene Activation p53_inactive Inactive Mutant p53 (Aggregated) Stress->p53_inactive promotes aggregation p53_active Active p53 (WT-like conformation) p53_inactive->p53_active refolding This compound This compound This compound->p53_inactive inhibits aggregation p21 p21 p53_active->p21 activates transcription MDM2 MDM2 p53_active->MDM2 activates transcription Bax Bax p53_active->Bax activates transcription CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest MDM2->p53_active negative feedback (degradation) Apoptosis Apoptosis Bax->Apoptosis

Caption: p53 signaling pathway activated by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_outcomes Expected Outcomes start Seed Mutant p53 Cancer Cells treatment Treat with: - this compound - Scrambled Peptide - Vehicle start->treatment viability Cell Viability (MTS Assay) treatment->viability apoptosis Apoptosis (YO-PRO-1/PI) treatment->apoptosis localization p53 Localization (Immunofluorescence) treatment->localization gene_expression Gene Expression (qPCR) treatment->gene_expression outcome_viability Decreased Viability viability->outcome_viability outcome_apoptosis Increased Apoptosis apoptosis->outcome_apoptosis outcome_localization Nuclear p53 localization->outcome_localization outcome_gene_expression Upregulation of p21, MDM2 gene_expression->outcome_gene_expression

Caption: Workflow for validating this compound on-target effects.

logical_relationship cluster_on_target On-Target Effect cluster_controls Control Experiments cluster_validation Validation of On-Target Activity This compound This compound Treatment OnTarget Inhibition of Mutant p53 Aggregation This compound->OnTarget Validation Restoration of p53 Function: - Apoptosis - Cell Cycle Arrest - Target Gene Activation OnTarget->Validation Scrambled Scrambled Peptide (No Effect) Scrambled->OnTarget is required for WT_p53 Wild-Type p53 Cells (No Effect) WT_p53->OnTarget specificity

Caption: Logical relationship of control experiments for this compound.

References

A Comparative Analysis of ReACp53 in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ReACp53, a novel p53-targeting peptide, with other emerging p53-reactivating therapies. Supported by experimental data, this document outlines the performance of this compound in various cancer models and offers a detailed look at its mechanism of action in comparison to alternative strategies.

Introduction to p53-Targeting Therapies

The tumor suppressor protein p53 is a critical regulator of cell growth and division, earning it the moniker "guardian of the genome."[1] In over half of all human cancers, the TP53 gene is mutated, leading to a loss of its protective functions and contributing to tumor development.[2][3] This high frequency of mutation makes p53 an attractive target for cancer therapy.[2] Several strategies are being explored to counteract the effects of p53 mutation, including the restoration of wild-type function to mutant p53 and the inhibition of its negative regulators. This guide focuses on this compound, a cell-penetrating peptide designed to inhibit the aggregation of mutant p53, and compares its preclinical performance with two other p53-targeting agents in clinical development: eprenetapopt (APR-246) and siremadlin (HDM201).

This compound: A Novel Approach to Restoring p53 Function

This compound is a rationally designed peptide that targets a specific defect of many p53 mutants: their propensity to misfold and form inactive amyloid-like aggregates.[3][4] By binding to the aggregation-prone segment of mutant p53, this compound prevents this clumping, thereby shifting the equilibrium towards a functional, soluble conformation of the protein.[4] This restored p53 can then re-enter the nucleus, activate its target genes, and induce cancer cell death and cell cycle arrest.[4][5]

Signaling Pathway of this compound

ReACp53_Signaling_Pathway cluster_nucleus Nucleus mutant_p53 Mutant p53 (Unstable/Partially Unfolded) p53_aggregates Inactive p53 Aggregates mutant_p53->p53_aggregates Aggregation functional_p53 Functional Soluble p53 mutant_p53->functional_p53 Conformational Rescue This compound This compound This compound->mutant_p53 Binds to aggregation- prone segment p53_target_genes p53 Target Genes (e.g., p21, PUMA, GADD45b) functional_p53->p53_target_genes Nuclear Translocation & Transcription cell_cycle_arrest Cell Cycle Arrest p53_target_genes->cell_cycle_arrest apoptosis Apoptosis p53_target_genes->apoptosis

Caption: Mechanism of Action of this compound.

Comparative Performance Data

The following tables summarize the performance of this compound in preclinical studies and compare it with the clinical trial data available for eprenetapopt and siremadlin.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer Typep53 MutationMetricValueReference
S1 GODLOvarian (HGSOC)Not specifiedEC50~5 µM (in 10% serum)[4]
OVCAR3OvarianR248Q-Reduces cell viability[4]
CWRR1Prostate (CRPC)V157F-Inhibits cell proliferation[5]
DU145ProstateP223L, V274F-Decreases DNA synthesis[5]
C4-2ProstateWild-Type-Inhibits cell proliferation[5]

HGSOC: High-Grade Serous Ovarian Carcinoma; CRPC: Castration-Resistant Prostate Cancer; EC50: Half-maximal effective concentration.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer ModelTreatmentOutcomeReference
OVCAR3 (Ovarian) Xenograft15 mg/kg this compound daily (IP)80-90% smaller tumor weight compared to control[4]
S1 GODL (Ovarian) Xenograft30 mg/kg this compound for 9 daysIncreased mRNA levels of p53 target genes (GADD45b, PUMA)[4]
CWRR1 (Prostate) XenograftNot specifiedReduced Ki67 labeling index[5]

IP: Intraperitoneal.

Table 3: Clinical Efficacy of Alternative p53-Targeting Therapies
DrugCancer Typep53 StatusOverall Response Rate (ORR)Complete Remission (CR)Clinical Trial IdentifierReference
Eprenetapopt (APR-246) Myelodysplastic Syndromes (MDS)Mutant71% (in combination with azacitidine)44%NCT03072043[6][7]
Acute Myeloid Leukemia (AML)Mutant64% (in combination with azacitidine)36%NCT03072043[6][7]
Myelodysplastic Syndromes (MDS)Mutant62% (in combination with azacitidine)47%GFM-APR trial[8]
Acute Myeloid Leukemia (AML)Mutant33% (in combination with azacitidine)17%GFM-APR trial[8]
Siremadlin (HDM201) Solid TumorsWild-Type10.3%-NCT02143635[9][10]
Acute Myeloid Leukemia (AML)Wild-Type4.2% - 22.2% (depending on regimen)-NCT02143635[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies for this compound.

Cell Viability and Proliferation Assays
  • MTS Assay: To assess cell viability, cancer cells were plated in 96-well plates and treated with varying concentrations of this compound. After a specified incubation period (e.g., 72 hours), an MTS reagent was added. The absorbance at 490 nm, which correlates with the number of viable cells, was measured to determine the effect of the peptide on cell proliferation.[4][5]

  • BrdU Incorporation Assay: To measure DNA synthesis, cells were treated with this compound and then incubated with BrdU. The incorporation of BrdU into newly synthesized DNA was detected using an anti-BrdU antibody and a colorimetric substrate.[5]

  • Clonogenic Survival Assay: To determine the long-term effects of this compound on cell survival, a small number of cells were plated and treated with the peptide for a defined period (e.g., 72 hours). The cells were then allowed to grow in fresh medium for 7-10 days to form colonies. The number of surviving colonies was counted to assess the clonogenic survival fraction.[5]

In Vivo Xenograft Studies
  • Subcutaneous Xenograft Model: Ovarian or prostate cancer cells were mixed with Matrigel and injected subcutaneously into the flanks of immunodeficient mice. Once tumors were established, mice were treated with daily intraperitoneal injections of this compound, a scrambled control peptide, or a vehicle control. Tumor volumes were monitored regularly. At the end of the study, tumors were excised, weighed, and analyzed by immunohistochemistry for markers of proliferation (Ki67) and apoptosis.[4]

  • Intraperitoneal Disseminated Disease Model: To mimic the clinical presentation of ovarian cancer, patient-derived HGSOC cells were injected intraperitoneally into mice. After the development of tumor implants and ascites, mice were treated with this compound. The effect of the treatment on tumor burden was assessed.[11]

Experimental Workflow for this compound Evaluation

ReACp53_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (e.g., Ovarian, Prostate) reacp53_treatment_vitro This compound Treatment (Dose-response) cell_lines->reacp53_treatment_vitro viability_assays Cell Viability Assays (MTS, BrdU, Clonogenic) reacp53_treatment_vitro->viability_assays mechanism_studies_vitro Mechanism of Action Studies (p53 localization, target gene expression) reacp53_treatment_vitro->mechanism_studies_vitro data_analysis_vitro Data Analysis (EC50 calculation, statistical analysis) viability_assays->data_analysis_vitro mechanism_studies_vitro->data_analysis_vitro xenograft_model Xenograft Model Establishment (Subcutaneous or Intraperitoneal) reacp53_treatment_vivo This compound Administration (e.g., Daily IP injections) xenograft_model->reacp53_treatment_vivo tumor_monitoring Tumor Growth Monitoring (Volume measurements) reacp53_treatment_vivo->tumor_monitoring endpoint_analysis Endpoint Analysis (Tumor weight, IHC for Ki67, Bax) tumor_monitoring->endpoint_analysis data_analysis_vivo Data Analysis (Statistical comparison of treatment groups) endpoint_analysis->data_analysis_vivo

Caption: General workflow for preclinical evaluation of this compound.

Comparison of Mechanisms: this compound vs. Alternatives

While all three agents discussed aim to restore p53 function, their mechanisms of action are distinct.

  • This compound: As detailed, this compound acts as a "chaperone" to prevent the aggregation of mutant p53, thereby rescuing its native conformation and function.[4] This approach is specific to cancers harboring aggregation-prone p53 mutants.

  • Eprenetapopt (APR-246): This small molecule is a pro-drug that converts to methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53. This binding is thought to refold the mutant protein to a wild-type-like conformation, restoring its DNA binding and transcriptional activities.

  • Siremadlin (HDM201): This agent is an inhibitor of the MDM2-p53 interaction. In cancers with wild-type p53, the oncoprotein MDM2 often sequesters p53 and promotes its degradation. Siremadlin blocks this interaction, leading to the stabilization and activation of wild-type p53.

Logical Relationship of p53-Targeting Strategies

p53_Targeting_Strategies cluster_strategies Therapeutic Strategies p53_dysfunction p53 Dysfunction in Cancer reacp53_strategy This compound: Inhibit Mutant p53 Aggregation p53_dysfunction->reacp53_strategy Addresses mutant p53 aggregation eprenetapopt_strategy Eprenetapopt: Covalent Modification and Refolding of Mutant p53 p53_dysfunction->eprenetapopt_strategy Addresses mutant p53 misfolding siremadlin_strategy Siremadlin: Inhibit MDM2-p53 Interaction (for Wild-Type p53) p53_dysfunction->siremadlin_strategy Addresses wild-type p53 inactivation restored_p53_function Restored p53 Function reacp53_strategy->restored_p53_function eprenetapopt_strategy->restored_p53_function siremadlin_strategy->restored_p53_function tumor_suppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) restored_p53_function->tumor_suppression

Caption: Different therapeutic approaches to restore p53 function.

Conclusion and Future Directions

This compound represents a promising and mechanistically distinct approach to targeting mutant p53 in cancer. Preclinical data in ovarian and prostate cancer models demonstrate its potential to reduce tumor growth and induce cancer cell death.[4][5] In comparison, eprenetapopt has shown significant clinical activity in hematological malignancies with TP53 mutations, while siremadlin has demonstrated modest activity in solid tumors with wild-type TP53.[6][7][9][10]

The choice of a p53-targeting therapy will likely depend on the specific type of p53 alteration in a patient's tumor. This compound may be particularly effective in cancers with aggregation-prone p53 mutants. Further research is needed to identify biomarkers that can predict which patients are most likely to respond to this compound.[2] Combination therapies, such as pairing this compound with standard chemotherapy like carboplatin, have shown synergistic effects in preclinical models and warrant further investigation.[12] As our understanding of the diverse roles of p53 in cancer continues to grow, personalized strategies that target specific p53 pathway defects hold the key to improving outcomes for patients with these challenging malignancies.

References

Safety Operating Guide

Navigating the Safe Disposal of ReACp53: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing the p53 reactivating peptide, ReACp53, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects, underscoring the critical need for proper waste management.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory chemical waste.

Core Safety and Handling Principles

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Storage of Unused Product: For long-term stability, lyophilized this compound should be stored at -20°C in a tightly sealed container, away from moisture and direct light.[1][2][3] If in solution, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][3][4]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound as identified in the Safety Data Sheet.

Hazard ClassificationGHS CodeStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from the this compound Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is crucial to prevent environmental contamination. The following procedure outlines the necessary steps for both solid and liquid waste containing this peptide.

Experimental Protocol for this compound Waste Disposal:

  • Segregation of Waste: All materials contaminated with this compound, including unused solutions, empty vials, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, must be segregated from general laboratory waste. These items should be designated as hazardous chemical waste.

  • Waste Collection:

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, water).

    • Solid Waste: Place all contaminated solid materials, such as vials, pipette tips, and gloves, into a separate, clearly labeled hazardous waste container for solids.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

  • Storage of Waste: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, such as strong acids, alkalis, and oxidizing agents.[1]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.[1] The SDS explicitly states to "Dispose of contents/ container to an approved waste disposal plant."[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Contaminated Materials Contaminated Materials (Vials, Pipette Tips, Gloves) Solid Waste Container Hazardous Solid Waste Container Contaminated Materials->Solid Waste Container Collect Solids Unused Solutions Unused or Expired This compound Solutions Liquid Waste Container Hazardous Liquid Waste Container Unused Solutions->Liquid Waste Container Collect Liquids Approved Disposal Facility Approved Waste Disposal Facility Solid Waste Container->Approved Disposal Facility Dispose via Contractor Liquid Waste Container->Approved Disposal Facility Dispose via Contractor

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment from potential harm.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for ReACp53

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling ReACp53, a cell-penetrating peptide inhibitor of p53 amyloid formation, must adhere to stringent safety protocols to mitigate risks and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe and effective use of this compound in your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous handling and the use of appropriate personal protective equipment are paramount.

Recommended Personal Protective Equipment
PPE ComponentSpecificationRationale
Gloves Chemotherapy-grade, disposable nitrile or latex gloves.To prevent skin contact with the peptide.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes or aerosols.
Lab Coat A clean, buttoned lab coat.To protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended when handling the powder form to avoid aerosol formation.[1]To prevent inhalation of the powder or aerosols.

Safe Handling and Storage protocols

Adherence to proper handling and storage procedures is critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling Guide
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated and properly ventilated area, preferably within a chemical fume hood, especially when handling the powdered form[1].

  • Reconstitution: If working with the powdered form, carefully weigh the required amount in a contained environment to minimize dust generation. When dissolving the peptide, add the solvent slowly and cap the vial securely before agitation.

  • Use in Experiments: When using this compound in cell culture or other experimental systems, handle it as a potentially hazardous substance. Avoid creating aerosols.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water[1]. Decontaminate all work surfaces and equipment.

Storage Conditions
FormStorage TemperatureAdditional Notes
Powder -20°CKeep container tightly sealed in a cool, well-ventilated area.[1]
In Solvent -80°CKeep container tightly sealed.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, given its high toxicity to aquatic life[1].

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container for incineration or other approved disposal methods.
Contaminated PPE (e.g., gloves, lab coat) Remove and dispose of as hazardous waste. Do not launder lab coats with personal clothing.

Experimental Workflow for Safe Handling

ReACp53_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep Don Appropriate PPE Area Prepare Ventilated Work Area Prep->Area Weigh Weigh Powder in Hood Area->Weigh Enter Handling Phase Reconstitute Reconstitute Peptide Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Wash Wash Hands & Skin Experiment->Wash Complete Experiment Decon Decontaminate Surfaces Wash->Decon Waste Dispose of Hazardous Waste Decon->Waste Initiate Disposal PPE_Waste Dispose of Contaminated PPE Waste->PPE_Waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.